2-methylquinoline-6-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWDHXNSCQDMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-methylquinoline-6-sulfonamide basic properties
An In-Depth Technical Guide to the Core Basic Properties of 2-Methylquinoline-6-sulfonamide
This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the available information on its chemical structure, physical properties, and a theoretical protocol for its synthesis. The guide also explores the potential biological significance of quinoline-sulfonamide hybrids, providing context for the compound's relevance in medicinal chemistry.
Chemical Identity and Structure
This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure features a methyl group at the 2-position of the quinoline ring and a sulfonamide group at the 6-position.
Table 1: Chemical Identity of this compound and its Precursors
| Property | This compound | 2-Methylquinoline-6-sulfonyl chloride | 2-Methylquinoline-6-sulfonic acid |
| IUPAC Name | This compound | 2-methylquinoline-6-sulfonyl chloride[1] | 2-methylquinoline-6-sulfonic acid |
| Molecular Formula | C₁₀H₁₀N₂O₂S | C₁₀H₈ClNO₂S[1] | C₁₀H₉NO₃S[2] |
| Molecular Weight | 222.26 g/mol | 241.69 g/mol [1] | 223.25 g/mol [2][3] |
| CAS Number | Not available | Not available | 93805-05-1[2][3] |
| Canonical SMILES | Cc1cc2ccc(S(=O)(=O)N)cc2nc1 | Cc1cc2ccc(S(=O)(=O)Cl)cc2nc1 | Cc1cc2ccc(S(=O)(=O)O)cc2nc1 |
| InChI Key | Not available | INCCUGMUEJWWJS-UHFFFAOYSA-N[1] | WTVFVAWTGKJRPC-UHFFFAOYSA-N[3] |
Physicochemical Properties
Table 2: Physicochemical Properties of 2-Methylquinoline-6-sulfonic acid
| Property | Value |
| Physical Form | Solid |
| Density | 1.432 g/cm³[2] |
| XLogP3-AA | 1.3[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 1[2] |
The pKa of the sulfonamide group in aromatic sulfonamides can vary, but for context, the pKa of a related sulfonamide group has been reported to be around 8.5[4]. The basicity of the quinoline nitrogen will also contribute to the overall acid-base properties of the molecule.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general two-step synthetic pathway can be proposed based on standard organic chemistry principles, starting from 2-methylquinoline.
Step 1: Sulfonation of 2-Methylquinoline to 2-Methylquinoline-6-sulfonyl chloride
The first step involves the sulfonation of 2-methylquinoline. This is typically achieved by reacting 2-methylquinoline with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).[1] The reaction with chlorosulfonic acid directly yields the sulfonyl chloride.
-
Experimental Protocol (Theoretical):
-
In a fume hood, cool a flask containing 2-methylquinoline in an appropriate solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add chlorosulfonic acid dropwise with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-methylquinoline-6-sulfonyl chloride.
-
Step 2: Amination of 2-Methylquinoline-6-sulfonyl chloride to this compound
The second step is the reaction of the synthesized 2-methylquinoline-6-sulfonyl chloride with ammonia or an ammonia source to form the sulfonamide.
-
Experimental Protocol (Theoretical):
-
Dissolve 2-methylquinoline-6-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent to yield this compound.
-
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of quinoline-sulfonamide hybrids has been the subject of significant research, demonstrating a wide range of pharmacological activities.[5][6] These compounds are recognized for their potential as antimicrobial and anticancer agents.[1][7]
Antimicrobial Activity: Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, making them effective antibacterial agents.[5] Sulfonamides, on the other hand, typically act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[5] The combination of these two pharmacophores in a single molecule could lead to a synergistic or dual-mode of action, potentially overcoming drug resistance.
Anticancer Activity: Certain quinoline derivatives have shown promise as anticancer agents by interfering with various cellular pathways crucial for cancer cell proliferation and survival.[1][7] Some quinoline-based molecules have been investigated as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are often dysregulated in cancer.[8] The PI3K/Akt/mTOR signaling pathway is another target for some quinoline derivatives.[8]
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry. While specific experimental data on its basic properties and biological activities are currently lacking, its structural relationship to known bioactive quinoline-sulfonamide hybrids suggests it may possess interesting pharmacological properties. The synthetic route proposed in this guide provides a theoretical framework for its preparation, enabling further research into its physicochemical and biological characteristics. Future studies are warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
Spectroscopic Data of 2-Methylquinoline-6-Sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-methylquinoline-6-sulfonamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups and related chemical structures. The guide also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on known chemical shifts, characteristic vibrational frequencies, and common fragmentation patterns of the 2-methylquinoline and sulfonamide moieties.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | s | 1H | H5 |
| ~8.0 - 8.2 | d | 1H | H8 |
| ~7.8 - 8.0 | d | 1H | H4 |
| ~7.6 - 7.8 | dd | 1H | H7 |
| ~7.4 - 7.6 | d | 1H | H3 |
| ~7.2 (broad s) | s | 2H | -SO₂NH₂ |
| ~2.7 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 |
| ~148 | C8a |
| ~145 | C6 |
| ~136 | C4 |
| ~130 | C4a |
| ~128 | C8 |
| ~126 | C5 |
| ~124 | C7 |
| ~122 | C3 |
| ~25 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Sharp | N-H stretch (sulfonamide) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch |
| 1600 - 1450 | Strong | C=C and C=N aromatic ring stretch |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~900 | Strong | S-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Identity |
| 222 | [M]⁺ (Molecular Ion) |
| 207 | [M - CH₃]⁺ |
| 158 | [M - SO₂]⁺ |
| 143 | [M - SO₂NH]⁺ |
| 142 | [2-methylquinoline]⁺ |
| 78 | [SO₂N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The choice of solvent is crucial as it must dissolve the compound without interfering with the signals of interest.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]
-
Instrumentation : The ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer.
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the crystalline this compound directly onto the ATR crystal.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum : Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[2] Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and compare them with known values for quinoline and sulfonamide functional groups.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common technique for small organic molecules that can produce a molecular ion and characteristic fragment ions.[3]
-
Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[4]
-
Detection : An electron multiplier or similar detector records the abundance of each ion.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This pattern provides valuable information about the structure of the molecule.[5]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. forensicresources.org [forensicresources.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zefsci.com [zefsci.com]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fascinating journey of quinoline sulfonamides, from their conceptual origins rooted in the independent discovery of the quinoline and sulfonamide moieties to their emergence as a versatile and powerful scaffold in modern medicinal chemistry. We will delve into the key historical milestones, detail the fundamental synthetic methodologies, and present a structured overview of their diverse biological activities, supported by quantitative data and mechanistic insights.
A Tale of Two Scaffolds: The Historical Prelude
The story of quinoline sulfonamides begins not as a single narrative, but as the convergence of two independent streams of chemical and medical discovery. The quinoline ring system, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its derivatives, most notably quinine, became the cornerstone of antimalarial therapy for centuries.[2] The subsequent development of synthetic quinolines, such as chloroquine in the 1940s, solidified the importance of this scaffold in infectious disease treatment.[2]
Parallel to this, the era of chemotherapy was dawning with the discovery of sulfonamides. In the early 20th century, German chemists at I.G. Farbenindustrie, in their pursuit of textile dyes, synthesized a series of sulfonamide-containing compounds.[3] A pivotal moment came in 1932 with the patenting of Prontosil, an orange-red dye that demonstrated remarkable antibacterial properties.[3] It was later discovered that Prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide.[4] This discovery ushered in the age of sulfa drugs, the first broadly effective systemic antibacterial agents.[3][4]
The deliberate hybridization of these two pharmacophores—the quinoline nucleus and the sulfonamide group—is a more recent development in the annals of medicinal chemistry. The initial impetus for their combination was likely driven by the desire to create novel structures with enhanced or entirely new biological activities, leveraging the established therapeutic credentials of both parent moieties. While a definitive "first" synthesis of a simple quinoline sulfonamide is not clearly documented in readily available historical records, early investigations into the functionalization of quinoline would have inevitably led to the exploration of sulfonation reactions and the subsequent conversion to sulfonamides. For instance, the synthesis of quinoline-8-sulfonyl chloride, a key intermediate, can be achieved through the reaction of quinoline-8-sulfonic acid with phosphorus pentachloride.
Core Synthetic Strategies: Building the Quinoline Sulfonamide Scaffold
The synthesis of quinoline sulfonamides generally involves the formation of a stable sulfonamide linkage (-SO₂-NH-) between a quinoline ring system and an amine. This is most commonly achieved by reacting a quinoline sulfonyl chloride with a primary or secondary amine.
General Synthesis of Quinoline Sulfonyl Chlorides
The prerequisite for the synthesis of quinoline sulfonamides is the preparation of the corresponding quinoline sulfonyl chloride. A common method involves the chlorosulfonation of the quinoline core.
-
Reagents: Quinoline, Chlorosulfonic Acid, Thionyl Chloride.
-
Procedure:
-
To a stirred solution of chlorosulfonic acid, add quinoline portion-wise while maintaining a low temperature (e.g., ice bath).
-
After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 140°C) and stirred for several hours to facilitate the sulfonation.
-
The mixture is then cooled, and thionyl chloride is added.
-
The reaction is heated again (e.g., 70°C) and stirred for a few hours to convert the sulfonic acid to the sulfonyl chloride.
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 8-quinolinesulfonyl chloride.[5]
-
Formation of the Sulfonamide Linkage
With the quinoline sulfonyl chloride in hand, the sulfonamide bond can be formed by reaction with a suitable amine.
-
Reagents: 8-Quinolinesulfonyl Chloride, appropriate primary or secondary amine, a base (e.g., triethylamine or pyridine), and a solvent (e.g., chloroform, acetonitrile, or dichloromethane).
-
Procedure:
-
Dissolve the amine and the base in the chosen solvent and cool the mixture in an ice bath.
-
Add a solution of 8-quinolinesulfonyl chloride in the same solvent dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 2-24 hours).
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is then treated with water, and the crude product is extracted with an organic solvent.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to give the crude quinoline sulfonamide, which can be further purified by recrystallization or column chromatography.[6]
-
Below is a DOT script for a generalized workflow for the synthesis of quinoline sulfonamides.
Caption: Generalized workflow for the synthesis of quinoline sulfonamides.
Biological Activities and Therapeutic Potential
Quinoline sulfonamides have emerged as a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities. Their therapeutic potential spans from infectious diseases to cancer and neurodegenerative disorders.
Antibacterial Activity
Building on the legacy of the parent sulfonamides, quinoline sulfonamide hybrids have been investigated as a promising strategy to combat bacterial resistance.[7][8] These compounds often exhibit a dual mechanism of action, targeting both DNA gyrase (a target of quinolones) and dihydropteroate synthase (the target of sulfonamides).[7]
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Quinoline-sulfonamide hybrids | P. aeruginosa | 64 | [8][9] |
| 8-Hydroxyquinoline-5-sulfonamide derivatives | MRSA, E. faecalis | - | [10] |
Anticancer Activity
A significant body of research has focused on the development of quinoline sulfonamides as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Quinoline-based sulfonamides have been designed as potent and selective inhibitors of these tumor-associated CAs.[6][9]
| Compound Class | Target | Kᵢ (nM) | Reference |
| Quinoline-based benzenesulfonamides | hCA IX | 5.5 - 25.8 | [9] |
| Quinoline-based benzenesulfonamides | hCA XII | 8.7 - 13.2 | [9] |
The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by quinoline sulfonamides.
Caption: Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides.
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form promotes the redirection of glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation. Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.[11][12]
| Compound Class | Target | IC₅₀ (µM) | Cell Line(s) | Reference |
| Quinoline-8-sulfonamide derivatives | PKM2 | - | C32, COLO829, MDA-MB-231, U87-MG, A549 | [11] |
| Quinoline-5-sulfonamide derivatives | - | - | C-32, MDA-MB-231, A549 | [10] |
The signaling pathway below illustrates the role of PKM2 in cancer metabolism and its modulation by quinoline sulfonamides.
Caption: Modulation of Pyruvate Kinase M2 by Quinoline Sulfonamides.
Some quinoline-5-sulfonamide derivatives have been shown to increase the transcriptional activity of tumor suppressor proteins like p53 and p21, and to alter the expression of apoptosis-related genes such as BCL-2 and BAX.[10] This suggests that these compounds can induce cancer cell death through multiple pathways.
Conclusion and Future Perspectives
The journey of quinoline sulfonamides from their conceptual beginnings to their current status as a highly versatile pharmacological scaffold is a testament to the power of chemical hybridization in drug discovery. The ability to readily synthesize a diverse library of these compounds, coupled with their broad spectrum of biological activities, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in other disease areas. The rich history and promising future of quinoline sulfonamides make them a compelling area of study for researchers, scientists, and drug development professionals alike.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. hekint.org [hekint.org]
- 4. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
theoretical studies on 2-methylquinoline-6-sulfonamide
An In-depth Technical Guide to the Theoretical and Experimental Analysis of 2-Methylquinoline-6-sulfonamide
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] When hybridized with a sulfonamide moiety—a pharmacophore renowned for its antibacterial (via dihydropteroate synthase inhibition) and anticancer (via carbonic anhydrase inhibition) effects—the resulting quinoline-sulfonamide hybrids represent a promising class of multi-target therapeutic candidates.[2] This technical guide focuses on the theoretical and experimental evaluation of a specific derivative, this compound.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the methodologies for its synthesis, characterization, and, most critically, its theoretical evaluation through computational chemistry. The guide outlines protocols for Density Functional Theory (DFT) analysis, molecular docking simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to elucidate the molecule's electronic structure, potential biological targets, and drug-like properties.
Synthesis and Characterization
The logical synthesis pathway to this compound begins with the starting material, 2-methylquinoline. The process involves a two-step reaction: regioselective sulfonation to introduce a sulfonic acid group, followed by chlorination to form a reactive sulfonyl chloride intermediate, which can then be readily converted to the final sulfonamide.
Experimental Protocol: Synthesis
A plausible synthetic route is derived from established methods for quinoline sulfonation and sulfonamide formation.[3][4][5]
-
Synthesis of 2-Methylquinoline-6-sulfonic acid:
-
To a stirred solution of 2-methylquinoline in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80–120°C.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.
-
The solid is filtered, washed with cold water, and dried to yield 2-methylquinoline-6-sulfonic acid.
-
-
Synthesis of 2-Methylquinoline-6-sulfonyl chloride:
-
Suspend 2-methylquinoline-6-sulfonic acid in an excess of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3]
-
Reflux the mixture until the reaction is complete (typically 2-4 hours), as indicated by the cessation of gas evolution.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-methylquinoline-6-sulfonyl chloride, a highly reactive intermediate, is often used directly in the next step without further purification.[4]
-
-
Synthesis of this compound:
-
Dissolve the crude 2-methylquinoline-6-sulfonyl chloride in a suitable solvent like methylene chloride or tetrahydrofuran.[5]
-
Cool the solution in an ice bath and add aqueous ammonia or a solution of ammonium carbonate slowly with vigorous stirring.
-
Continue stirring at room temperature for 12-16 hours.[2]
-
The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under vacuum.
-
The final product is purified by column chromatography or recrystallization.
-
Theoretical Study Methodologies
Theoretical studies are paramount for predicting the physicochemical properties, biological activities, and interaction mechanisms of novel compounds before committing to extensive laboratory synthesis and testing.
Protocol: Density Functional Theory (DFT) Studies
DFT calculations are used to investigate the electronic structure and reactivity of the molecule.[6]
-
Structure Preparation: Generate the 3D structure of this compound using software like GaussView or Avogadro.
-
Geometry Optimization: Perform geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) in a computational chemistry package (e.g., Gaussian).[7] This finds the lowest energy conformation of the molecule.
-
Property Calculation: From the optimized structure, calculate:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Calculate parameters like electronegativity, hardness, and softness to quantify reactivity.
-
Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[7]
-
Ligand Preparation: Optimize the 3D structure of this compound and save it in a suitable format (e.g., .pdbqt).
-
Target Preparation:
-
Obtain the crystal structure of a relevant target protein from the Protein Data Bank (PDB), such as DNA Gyrase (e.g., PDB ID: 3QTD) for antibacterial activity or Carbonic Anhydrase IX (e.g., PDB ID: 4G1N) for anticancer activity.[2][7]
-
Remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges using software like AutoDock Tools.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein based on the location of the native ligand or active site residues.
-
Run the docking simulation using software like AutoDock Vina, which will generate multiple binding poses and score them based on binding affinity (in kcal/mol).
-
-
Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues using visualization tools like PyMOL or Discovery Studio.
Protocol: ADME/T Prediction
In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-like properties of a compound.[2]
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of the compound.
-
Server Submission: Use web-based platforms like SwissADME or pkCSM.
-
Analysis of Parameters:
-
Physicochemical Properties: Molecular Weight, LogP, number of hydrogen bond donors/acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, metabolism by Cytochrome P450 enzymes.
-
Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps assess oral bioavailability.
-
Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity) and hepatotoxicity.
-
Predicted Biological Activity and Data
While specific experimental data for this compound is not extensively published, we can present representative data from closely related quinoline-sulfonamide analogs to illustrate the expected outcomes of theoretical and experimental studies.
Table 1: Representative Molecular Docking and Inhibition Data
This table summarizes binding affinities and experimental inhibition constants (Kᵢ or IC₅₀) for similar quinoline-sulfonamide compounds against common biological targets.
| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Experimental Activity (nM) | Reference |
| Quinoline-Sulfonamide Hybrid | DNA Gyrase B | 3QTD | -8.0 | MIC: 64 µg/mL (vs. P. aeruginosa) | [2] |
| Quinoline-8-Sulfonamide | Pyruvate Kinase M2 (PKM2) | 4G1N | - | IC₅₀: 376,000 (vs. COLO829 cells) | [7] |
| 4-Anilinoquinoline Sulfonamide | Carbonic Anhydrase IX (hCA IX) | - | - | Kᵢ: 5.5 | [8] |
| 4-Anilinoquinoline Sulfonamide | Carbonic Anhydrase II (hCA II) | - | - | Kᵢ: 83.3 | [8] |
Table 2: Predicted ADME Properties (Representative)
This table shows typical ADME parameters predicted for a small molecule quinoline-sulfonamide derivative, evaluated against common thresholds for drug-likeness.
| Property | Predicted Value | Acceptable Range | Status |
| Molecular Weight ( g/mol ) | < 500 | ≤ 500 | Pass |
| LogP (Octanol/Water Partition) | < 5 | ≤ 5 | Pass |
| H-bond Donors | ≤ 5 | ≤ 5 | Pass |
| H-bond Acceptors | ≤ 10 | ≤ 10 | Pass |
| GI Absorption | High | High | Good |
| BBB Permeant | No | - | - |
| CYP2D6 Inhibitor | Yes | No is preferred | Potential Issue |
| AMES Toxicity | Non-toxic | Non-toxic | Good |
Potential Signaling Pathway Inhibition
Based on docking studies of related compounds, this compound is hypothesized to inhibit key enzymes involved in cancer cell metabolism and survival, such as Carbonic Anhydrase IX (CA IX).
Under hypoxic conditions common in solid tumors, the transcription factor HIF-1α is stabilized, leading to the overexpression of CA IX.[8] CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment while maintaining a slightly alkaline intracellular pH, which together promote cancer cell proliferation, survival, and invasion.[8] A primary sulfonamide, like that in this compound, can act as a potent inhibitor of CA IX, disrupting this pH regulation and thereby exerting an anticancer effect.
Conclusion
This guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By integrating computational methodologies such as DFT, molecular docking, and ADME prediction with established synthetic protocols, researchers can efficiently predict and validate the molecule's physicochemical properties, biological targets, and therapeutic potential. The data from analogous compounds suggest that this compound likely possesses promising anticancer or antibacterial activities, warranting further in vitro and in vivo studies to confirm these theoretical predictions.
References
- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 4. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
potential biological activities of 2-methylquinoline sulfonamides
An In-depth Technical Guide on the Potential Biological Activities of 2-Methylquinoline Sulfonamides
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. When functionalized with a sulfonamide group, the resulting quinoline sulfonamide derivatives exhibit enhanced pharmacological profiles, attracting significant interest in the field of drug discovery and development. This technical guide focuses specifically on 2-methylquinoline sulfonamides, a subclass that has demonstrated promising potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The introduction of the methyl group at the 2-position of the quinoline ring can influence the molecule's electronic properties, steric hindrance, and overall biological activity.[1] This document provides a comprehensive overview of the synthesis, diverse biological activities, and underlying mechanisms of action of 2-methylquinoline sulfonamides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of 2-Methylquinoline Sulfonamides
The general synthetic route to 2-methylquinoline sulfonamides commences with 2-methylquinoline as the starting material. The synthesis typically involves a two-step process: sulfonation followed by amidation.
-
Sulfonation: The first step is the introduction of a sulfonic acid group onto the 2-methylquinoline ring. This is commonly achieved by treating 2-methylquinoline with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction conditions, particularly temperature, are controlled to ensure regioselectivity, typically favoring substitution at the 6-position.[1]
-
Chlorination: The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride. This is accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.[1]
-
Amidation: The final step involves the reaction of the 2-methylquinoline sulfonyl chloride intermediate with a variety of primary or secondary amines to yield the desired 2-methylquinoline sulfonamide derivatives. This nucleophilic substitution reaction is versatile, allowing for the introduction of diverse functionalities by varying the amine reactant.
Biological Activities
2-Methylquinoline sulfonamides have been investigated for a range of biological activities, with the most prominent being their anticancer and antimicrobial effects. These activities often stem from the inhibition of specific enzymes crucial for the survival and proliferation of cancer cells or pathogenic microorganisms.
Anticancer Activity
Quinoline sulfonamide derivatives have shown significant potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][2] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways.
One of the primary mechanisms of anticancer activity for sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes.[3] Specifically, isoforms hCA IX and hCA XII are overexpressed in many tumors and are associated with cancer progression and poor prognosis.[4] Certain quinoline-based sulfonamides have been shown to be potent inhibitors of these tumor-associated CA isoforms.[4]
Furthermore, some derivatives have been found to influence cell cycle regulators and apoptotic pathways. For instance, studies on similar quinoline-5-sulfonamides have shown that these compounds can increase the transcriptional activity of p53 and p21 proteins, which are crucial for cell cycle arrest, and alter the expression of BCL-2 and BAX genes, thereby promoting apoptosis.[5][6]
Table 1: In Vitro Anticancer Activity of Representative Quinoline Sulfonamides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 11c (a quinoline-based sulfonamide) | MDA-MB-231 (Breast) | 1.03 ± 0.05 | [4] |
| MCF-7 (Breast) | 0.43 ± 0.02 | [4] | |
| 13b (a quinoline-based sulfonamide) | MDA-MB-231 (Breast) | 2.24 ± 0.1 | [4] |
| MCF-7 (Breast) | 3.69 ± 0.17 | [4] | |
| 3c (8-hydroxyquinoline-5-sulfonamide derivative) | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [5] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [5] | |
| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [5] | |
| 9n (a quinoline-sulfonamide hybrid) | RAMOS (Burkitt's lymphoma) | 2.76 ± 0.79 | [2] |
| 9e (a quinoline-sulfonamide hybrid) | K562 (Chronic myelogenous leukemia) | 5.47 ± 1.71 | [2] |
Note: The compounds listed are representative of the broader class of quinoline sulfonamides and are included to illustrate the range of observed anticancer activity.
Figure 1: Proposed anticancer mechanisms of quinoline sulfonamides.
Antimicrobial Activity
Hybrid compounds combining quinoline and sulfonamide moieties have demonstrated significant antimicrobial properties.[1][7] Sulfonamides, as a class, are known to act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[7] The quinoline core, on the other hand, can target bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV.[7] The combination of these two pharmacophores in a single molecule can lead to potent antibacterial activity, potentially with synergistic effects and a reduced likelihood of developing resistance.[7][8]
Table 2: In Vitro Antimicrobial Activity of Representative Quinoline Sulfonamides
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Hybrid quinoline-sulfonamide | Staphylococcus aureus | Up to 25 | - | [1] |
| Escherichia coli | Up to 25 | - | [1] | |
| QS3 | Pseudomonas aeruginosa | - | 64 | [7] |
| Enterococcus faecalis | - | 128 | [7] | |
| Escherichia coli | - | 128 | [7] | |
| Salmonella typhi | - | 512 | [7] | |
| 3c (8-hydroxyquinoline-5-sulfonamide derivative) | MRSA isolates | - | Comparable to Oxacillin/Ciprofloxacin | [5] |
| QBSC 4d (Cadmium complex) | Staphylococcus aureus | 21 | 0.19 | [9][10] |
| Escherichia coli | 19 | 6.09 | [9][10] | |
| Candida albicans | 25 | 0.19 | [9][10] |
Note: MIC values are presented as µg/mL. Some studies report MIC in mg/mL; these have been converted for consistency where possible.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition
As previously mentioned, a key mechanism through which 2-methylquinoline sulfonamides exert their biological effects is through enzyme inhibition.
Carbonic Anhydrase Inhibition: Sulfonamides are classical inhibitors of carbonic anhydrases (CAs).[3] Several quinoline-based sulfonamides have been synthesized and evaluated for their inhibitory action against various human (h) CA isoforms.[4] While they can inhibit cytosolic isoforms like hCA I and hCA II, the primary interest for anticancer applications lies in their selective inhibition of tumor-associated isoforms hCA IX and hCA XII.[4]
Table 3: Carbonic Anhydrase Inhibition by Representative Quinoline Sulfonamides
| Compound | hCA Isoform | K_I (nM) | Reference |
| 11c | hCA IX | 8.4 | [4] |
| 13b | hCA IX | 5.5 | [4] |
| 13a | hCA IX | 25.8 | [4] |
| 13c | hCA IX | 18.6 | [4] |
| 13a | hCA XII | 9.8 | [4] |
| 13b | hCA XII | 13.2 | [4] |
| 13c | hCA XII | 8.7 | [4] |
Kinase Inhibition: Protein kinases are another important class of enzymes targeted by quinoline-based molecules in cancer therapy.[11][12] Although specific data for 2-methylquinoline sulfonamides as kinase inhibitors is emerging, the broader class of quinoline derivatives has produced approved kinase inhibitor drugs like Bosutinib and Lenvatinib.[4] These compounds typically act by competing with ATP for the binding site on the kinase. The development of quinoline-sulfonamide hybrids as multi-kinase inhibitors is an active area of research.[13]
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (2-methylquinoline sulfonamides). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[4]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[4][14]
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[13]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[7]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of CO₂.
-
Enzyme and Inhibitor Preparation: Solutions of the purified human carbonic anhydrase isoform and the test inhibitor (2-methylquinoline sulfonamide) are prepared in a suitable buffer (e.g., Tris-HCl).[15]
-
Assay Procedure: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme solution (with or without the inhibitor), and the other contains a CO₂ solution in buffer.[15]
-
Reaction Initiation: The solutions from the two syringes are rapidly mixed, initiating the hydration of CO₂.
-
Monitoring: The reaction is monitored by observing the change in pH using a pH indicator included in the buffer. The initial rates of the catalyzed reaction are measured.
-
Data Analysis: The initial reaction velocities are determined at various substrate (CO₂) concentrations, both in the absence and presence of different inhibitor concentrations. Inhibition constants (K_I) are calculated from Lineweaver-Burk or Dixon plots.[15]
Conclusion
2-Methylquinoline sulfonamides represent a versatile and promising class of compounds with significant potential in drug development. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to selectively inhibit key enzymes like carbonic anhydrases, underscores their therapeutic value. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity while minimizing toxicity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, expanding the scope of their biological evaluation, and optimizing their drug-like properties for potential clinical translation. The development of hybrid molecules that combine the 2-methylquinoline sulfonamide core with other pharmacophores is also a promising strategy to address complex diseases and combat drug resistance.
References
- 1. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 2. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preliminary Insights into the Mechanism of Action of 2-Methylquinoline-6-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary studies into the potential mechanisms of action of 2-methylquinoline-6-sulfonamide. While direct research on this specific molecule is nascent, this document synthesizes findings from closely related quinoline-sulfonamide derivatives to elucidate its probable biological activities. Drawing upon a range of in vitro and in silico studies, we explore potential anticancer, antibacterial, and neuroprotective mechanisms. This guide presents quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways and workflows to support further research and development.
Introduction
The hybridization of pharmacologically active scaffolds is a well-established strategy in drug discovery, aimed at developing novel therapeutic agents with enhanced efficacy, improved selectivity, and reduced potential for drug resistance. The quinoline and sulfonamide moieties are both privileged structures in medicinal chemistry, each exhibiting a broad spectrum of biological activities.[1][2] Quinoline derivatives are known for their anticancer, antibacterial, and neuroprotective properties, often targeting DNA topoisomerases, kinases, and cholinesterases.[1][3][4] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[2][5]
The combination of these two pharmacophores in a single molecule, such as this compound, presents a compelling prospect for multi-target therapy. This guide collates and analyzes preliminary data from analogous compounds to build a foundational understanding of the potential mechanisms of action for this compound.
Potential Anticancer Mechanisms of Action
Quinoline-based sulfonamides have emerged as a promising class of anticancer agents, with evidence suggesting multiple potential mechanisms of action.
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the role of quinoline-based sulfonamides as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[6] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, survival, and metastasis. The sulfonamide moiety can act as a zinc-anchoring group within the enzyme's active site.[6]
-
Signaling Pathway for Carbonic Anhydrase IX Inhibition:
Caption: Proposed inhibition of hCA IX by this compound.
Modulation of Cell Cycle and Apoptosis
Studies on quinoline-5-sulfonamide derivatives have demonstrated their ability to influence key regulators of the cell cycle and apoptosis. One study found that a specific derivative increased the transcriptional activity of p53 and p21, which are critical tumor suppressor proteins that can induce cell cycle arrest.[7] Furthermore, the same compound was observed to alter the expression of BCL-2 and BAX, key proteins in the apoptotic pathway, suggesting a pro-apoptotic mechanism of action.[7]
Quantitative Data from Analogous Compounds
The following table summarizes the inhibitory activities of various quinoline-sulfonamide derivatives against carbonic anhydrase isoforms and their anti-proliferative effects on cancer cell lines.
| Compound Class | Target | Activity | Value | Reference |
| Quinoline-based sulfonamides | hCA IX | KI | 5.5 - 116.2 nM | [6] |
| Quinoline-based sulfonamides | hCA XII | KI | 8.7 - >10,000 nM | [6] |
| QBS 11c | MDA-MB-231 cells | IC50 | 1.03 ± 0.05 µM | [6] |
| QBS 11c | MCF-7 cells | IC50 | 0.43 ± 0.02 µM | [6] |
| QBS 13b | MDA-MB-231 cells | IC50 | 2.24 ± 0.1 µM | [6] |
| QBS 13b | MCF-7 cells | IC50 | 3.69 ± 0.17 µM | [6] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 melanoma cells | IC50 | ~25 µM | [8] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 cells | IC50 | ~50 µM | [8] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | A549 lung cancer cells | IC50 | ~25 µM | [8] |
Potential Antibacterial Mechanisms of Action
The hybridization of a quinoline moiety with a sulfonamide suggests a potential dual-action antibacterial mechanism.
Dual Inhibition of DNA Gyrase/Topoisomerase IV and Dihydropteroate Synthase
Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3] The sulfonamide component can independently inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids.[2][5] A hybrid molecule could therefore exert a synergistic antibacterial effect by simultaneously disrupting two critical bacterial pathways.
-
Proposed Dual-Action Antibacterial Mechanism:
Caption: Dual inhibitory action on bacterial DNA replication and folate synthesis.
Quantitative Data from Analogous Compounds
The following table presents the minimum inhibitory concentrations (MIC) for a series of quinoline-sulfonamide hybrids against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| QS-3 | P. aeruginosa | 64 | [2] |
| QBSC 4d | S. aureus ATCC25923 | 19.04 x 10-5 mg/mL | |
| QBSC 4d | E. coli ATCC25922 | 609 x 10-5 mg/mL |
Potential Neuroprotective Mechanisms of Action
Quinoline-sulfonamide derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes involved in neurotransmission.
Inhibition of Cholinesterases and Monoamine Oxidases
Several studies have reported the inhibitory activity of quinoline-sulfonamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[4][9] Additionally, these compounds have shown inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the degradation of monoamine neurotransmitters like dopamine and serotonin.[4]
Quantitative Data from Analogous Compounds
The table below shows the inhibitory concentrations (IC50) of various quinoline-sulfonamide derivatives against cholinesterases and monoamine oxidases.
| Compound | Target | IC50 (µM) | Reference |
| 11g | AChE | 1.94 ± 0.13 | [9] |
| 11g | BChE | 28.37 ± 1.85 | [9] |
| a5 | MAO-A | 0.59 ± 0.04 | [4] |
| a12 | MAO-B | 0.47 ± 0.03 | [4] |
| a11 | AChE | 1.10 ± 0.77 | [4] |
| a6 | BChE | 0.58 ± 0.05 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the studies of analogous quinoline-sulfonamide compounds.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms is typically assessed using a stopped-flow carbon dioxide (CO2) hydrase assay.[6]
-
Principle: This method measures the enzyme-catalyzed hydration of CO2. The inhibition is determined by comparing the enzyme's activity with and without the inhibitor.
-
Procedure:
-
Recombinant hCA isozymes are used.
-
A solution of the enzyme is mixed with a CO2-saturated solution in a stopped-flow instrument.
-
The change in pH is monitored over time using a pH indicator.
-
The assay is repeated with varying concentrations of the inhibitor to determine the IC50 and KI values.
-
-
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for determining carbonic anhydrase inhibition.
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to CLSI guidelines.
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
-
Procedure:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BChE can be measured using the spectrophotometric method developed by Ellman.[9]
-
Principle: This assay uses acetylthiocholine (or butyrylthiocholine) as a substrate, which is hydrolyzed by the respective cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength.
-
Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the enzyme, DTNB, and the test compound at various concentrations in a buffer solution.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).
-
The change in absorbance is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Conclusion and Future Directions
The preliminary data from analogous compounds strongly suggest that this compound holds significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurodegenerative disorders. The proposed mechanisms of action, including the inhibition of carbonic anhydrases, dual targeting of bacterial enzymes, and modulation of key neurological enzymes, provide a solid foundation for further investigation.
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypothesized mechanisms of action. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile. The insights provided in this guide offer a roadmap for the continued development of this compound as a potential novel therapeutic agent.
References
- 1. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 2-Methylquinoline-6-sulfonamide: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action
This technical guide provides a comprehensive overview of the structural analogs of 2-methylquinoline-6-sulfonamide, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. The information presented herein is curated from recent scientific literature to facilitate the rational design and development of novel therapeutic agents.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When functionalized with a sulfonamide group, the resulting quinoline sulfonamides have emerged as potent modulators of various biological targets. This guide focuses on the structural analogs of this compound, exploring how modifications to this core structure influence their biological activity and therapeutic potential.
Synthetic Methodologies
The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic workflow is outlined below, followed by a more detailed experimental protocol.
General Synthetic Workflow
The synthesis often commences with the construction of the 2-methylquinoline core, followed by sulfonation and subsequent derivatization of the sulfonamide moiety. Key reactions include the Doebner-von Miller reaction for quinoline synthesis and chlorosulfonation for the introduction of the sulfonyl chloride group.
Detailed Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline
This protocol describes a key intermediate in the synthesis of certain this compound analogs.
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
11 N Sodium Hydroxide (NaOH)
-
Methanol
-
Fe3O4@SiO2 nanoparticles (optional catalyst)
Procedure:
-
Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl and heat under reflux at 105 °C. The use of Fe3O4@SiO2 nanoparticles as a catalyst at this stage has been shown to improve yield and reduce reaction time.[1]
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture.
-
Continue heating the mixture for one hour.[1]
-
Cool the reaction mixture to room temperature.
-
If a catalyst was used, isolate the Fe3O4@SiO2 nanoparticles using an external magnet.[1]
-
Neutralize the mixture with 11 N NaOH solution to precipitate the product.[1]
-
Collect the whitish-yellow precipitate by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.[1]
Biological Activities and Quantitative Data
Structural analogs of this compound have been investigated for a range of biological activities, with anticancer and enzyme inhibition being the most prominent.
Anticancer Activity
Numerous quinoline sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and induction of apoptosis.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11c | MCF-7 | 0.43 ± 0.02 | [2] |
| 11c | MDA-MB-231 | 1.03 ± 0.05 | [2] |
| 13b | MCF-7 | 3.69 ± 0.17 | [2] |
| 13b | MDA-MB-231 | 2.24 ± 0.1 | [2] |
| Compound 6 | Bacillus cereus | 3.12 (MIC) | [3] |
| Compound 6 | Staphylococcus aureus | 6.25 (MIC) | [3] |
| Compound 6 | Pseudomonas aeruginosa | 12.5 (MIC) | [3] |
| Compound 6 | Escherichia coli | 12.5 (MIC) | [3] |
| Compound 7 | A549 | 77.8 ± 3.2 | [4] |
| Compound 17 | A549 | 85.1 ± 4.1 | [4] |
| Compound 7 | HeLa | 91.5 ± 4.5 | [4] |
| Compound 17 | HeLa | 87.6 ± 3.9 | [4] |
| Compound 7 | LoVo | 65.4 ± 2.8 | [4] |
| Compound 17 | LoVo | 72.3 ± 3.5 | [4] |
| Compound 7 | MDA-MB-231 | 102.7 ± 5.3 | [4] |
| Compound 17 | MDA-MB-231 | 98.4 ± 4.7 | [4] |
Carbonic Anhydrase Inhibition
Quinoline-based sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2]
| Compound ID | Target Isoform | KI (nM) | Reference |
| 9d | hCA IX | 25.9 | [2] |
| 11c | hCA IX | 8.4 | [2] |
| 13a | hCA IX | 25.8 | [2] |
| 13b | hCA IX | 5.5 | [2] |
| 13c | hCA IX | 18.6 | [2] |
| 16 | hCA IX | 21.7 | [2] |
| AAZ (standard) | hCA IX | 25 | [2] |
| 9d | hCA I | 1562 | [2] |
| 11c | hCA I | 443 | [2] |
| 13b | hCA I | 92.1 | [2] |
| 9d | hCA II | 111.2 | [2] |
| 11c | hCA II | 154.7 | [2] |
| 13b | hCA II | 58.3 | [2] |
Pyruvate Kinase M2 (PKM2) Activation
Certain quinoline-8-sulfonamide derivatives have been designed as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[5][6]
| Compound ID | Cancer Cell Line | GI50 (mM) | Reference |
| 9a | C32 | 0.520 | [6] |
| 9a | COLO829 | 0.376 | [6] |
| 9a | MDA-MB-231 | 0.609 | [6] |
| 9a | U87-MG | 0.756 | [6] |
| 9a | A549 | 0.496 | [6] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are mediated through various signaling pathways. A deeper understanding of these mechanisms is crucial for targeted drug design.
Induction of Apoptosis
Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.
Studies have shown that certain quinoline derivatives can activate caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway.[7] This dual activation leads to the cleavage of caspase-3, the executioner caspase, ultimately resulting in apoptotic cell death.[7] Furthermore, some analogs have been observed to enhance the levels of the pro-apoptotic protein Bax while having no effect on the anti-apoptotic protein Bcl-2.[7]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some quinoline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[8]
Modulation of Hypoxia-Inducible Factor (HIF-1α) and Carbonic Anhydrase IX (CA IX)
In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes that promote cell survival, angiogenesis, and metastasis. One such gene encodes for carbonic anhydrase IX (CA IX), an enzyme that helps maintain a favorable intracellular pH for cancer cell proliferation by acidifying the extracellular space.[9] Quinoline sulfonamides that inhibit CA IX can disrupt this pH regulation, leading to intracellular acidification and reduced tumor cell viability.[5][9]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring and the sulfonamide moiety.
Key SAR insights include:
-
Substituents on the Quinoline Ring: The presence of electron-withdrawing or electron-donating groups at various positions on the quinoline nucleus can significantly impact potency and selectivity. For instance, in a series of 3-(quinolin-4-ylamino)benzenesulfonamides, a 7-chloro-6-fluoro substitution pattern resulted in the most potent inhibition of hCA II.
-
The Sulfonamide Moiety: A primary sulfonamide group (-SO2NH2) is often crucial for activity, particularly for carbonic anhydrase inhibitors, as it can coordinate with the zinc ion in the enzyme's active site. Secondary sulfonamides generally exhibit reduced or no activity against these enzymes.
-
Linker and Terminal Groups: The nature of the linker between the quinoline scaffold and other functionalities, as well as the terminal groups on the sulfonamide, can influence pharmacokinetic properties and target engagement.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[2]
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
Objective: To measure the inhibitory activity of the compounds against carbonic anhydrase isoforms.
Principle: This assay measures the enzyme-catalyzed hydration of CO2. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., 4-nitrophenol)
-
CO2-saturated water
-
Test compounds dissolved in a suitable solvent
-
Stopped-flow spectrophotometer
Procedure:
-
An assay solution containing the buffer, pH indicator, and the specific hCA isoform is prepared.
-
The test compound at various concentrations is added to the assay solution.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
The inhibition constants (KI) are calculated by fitting the data to the appropriate inhibition model.
Antibacterial and Antifungal Screening (Agar Well/Disc Diffusion Method)
Objective: To assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer or filter paper discs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with the microbial suspension.
-
Create wells in the agar using a sterile cork borer or place sterile filter paper discs on the surface.
-
Add a defined volume of the test compound solution to the wells or impregnate the discs.
-
Include a solvent control and positive controls (standard drugs).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well or disc. The size of the zone is indicative of the antimicrobial activity.
Conclusion and Future Perspectives
The structural analogs of this compound represent a promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer agents, enzyme inhibitors, and antimicrobial agents highlights the versatility of this chemical scaffold. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel synthetic routes and the application of computational modeling will undoubtedly accelerate the discovery of new therapeutic agents based on the this compound core.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 2-Methylquinoline-6-sulfonamide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the potential bioactivity of 2-methylquinoline-6-sulfonamide. Direct experimental data on this specific molecule is limited in publicly available literature. Therefore, this document extrapolates potential biological activities and mechanisms of action based on the well-established pharmacological profiles of the constituent quinoline and sulfonamide scaffolds. We present potential therapeutic applications, propose detailed experimental protocols for bioactivity screening, and visualize hypothetical signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers initiating studies on this compound and its derivatives.
Introduction
The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, most notably for its antibacterial properties.[3][4] The combination of these two pharmacophores in this compound suggests a high potential for diverse biological activities. While research has extensively covered various quinoline-sulfonamide hybrids, a specific focus on the this compound isomer is less prevalent.[5][6][7][8] This document aims to bridge this gap by providing a comprehensive preliminary analysis.
2-Methylquinoline-6-sulfonic acid serves as a key intermediate in the synthesis of related compounds, primarily through its conversion to the highly reactive 2-methylquinoline-6-sulfonyl chloride, which is then used to create various sulfonamides.[1][9] This synthetic pathway underscores the accessibility of this compound for research purposes.
Potential Bioactivities and Therapeutic Targets
Based on the known activities of quinoline and sulfonamide derivatives, this compound is hypothesized to exhibit a range of biological effects. These potential activities are summarized in the table below.
| Potential Bioactivity | Potential Molecular Target(s) | Therapeutic Area | Supporting Evidence from Related Compounds |
| Antibacterial | Dihydropteroate synthase (DHPS)[3][4], DNA gyrase, Topoisomerase IV[6] | Infectious Diseases | Sulfonamides are classic DHPS inhibitors.[4][10] Quinolones are known DNA gyrase and topoisomerase IV inhibitors.[6] |
| Anticancer | Carbonic Anhydrases (e.g., CA IX, CA XII)[11][12], Tyrosine Kinases[7], Pyruvate Kinase M2 (PKM2)[7] | Oncology | Quinoline-based sulfonamides have shown potent inhibition of tumor-associated carbonic anhydrase isoforms.[8][11][12] Various quinoline derivatives are approved as kinase inhibitors in cancer therapy.[12] |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways | Inflammation | Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2] |
| Antiviral | Viral enzymes (e.g., proteases, reverse transcriptase) | Virology | Quinoline scaffolds have been explored for the development of antiviral agents.[6] |
| Antimalarial | Heme polymerase | Infectious Diseases | The quinoline core is central to many antimalarial drugs like chloroquine.[2] |
Proposed Experimental Protocols
To systematically investigate the bioactivity of this compound, a tiered screening approach is recommended. The following are detailed methodologies for key initial experiments.
In Vitro Antibacterial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.
-
Broth Microdilution Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin, sulfamethoxazole).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Carbonic Anhydrase Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and XII.
Methodology:
-
Enzyme and Substrate: Recombinant human CA isoforms (I, II, IX, and XII) and 4-nitrophenyl acetate (NPA) as the substrate will be used.
-
Stopped-Flow Spectrophotometry:
-
The assay measures the CA-catalyzed hydrolysis of NPA to 4-nitrophenolate, monitoring the absorbance increase at 400 nm.
-
The reaction will be initiated by mixing the enzyme solution (in the presence or absence of varying concentrations of this compound) with the substrate solution in a stopped-flow instrument.
-
Initial reaction rates will be determined from the linear portion of the absorbance curve.
-
IC50 values will be calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) will be determined using the Cheng-Prusoff equation.
-
Acetazolamide will be used as a standard CA inhibitor.
-
In Vitro Anticancer Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on various human cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HFF-1 fibroblasts) will be utilized.[5]
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations: Pathways and Workflows
Synthesis and Derivatization Pathway
The following diagram illustrates the general synthesis route to this compound and its potential for further derivatization.
Caption: Synthesis pathway for this compound.
Proposed Antibacterial Mechanism of Action
This diagram depicts the hypothesized mechanism of antibacterial action via folate synthesis inhibition.
Caption: Inhibition of bacterial folate synthesis pathway.
Experimental Workflow for Bioactivity Screening
The logical flow for a preliminary investigation of bioactivity is outlined below.
Caption: Tiered workflow for bioactivity investigation.
Conclusion and Future Directions
While direct evidence for the bioactivity of this compound is sparse, the established pharmacological importance of its core moieties provides a strong rationale for its investigation. The proposed experimental protocols offer a clear path forward for characterizing its potential as an antibacterial, anticancer, or other therapeutic agent. Future work should focus on the synthesis and systematic screening of this compound, followed by structure-activity relationship (SAR) studies on N-substituted derivatives to optimize potency and selectivity for identified biological targets. The findings from such studies could uncover novel lead compounds for drug development.
References
- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 10. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Methylquinoline-6-sulfonamide as a Starting Point for Novel Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a sulfonamide group, the resulting quinoline-sulfonamide derivatives exhibit a broad spectrum of biological activities, making them a fertile ground for the development of new therapeutic agents. This technical guide focuses on 2-methylquinoline-6-sulfonamide, a key starting material for the synthesis of diverse derivatives with potential applications in oncology, infectious diseases, and enzyme inhibition.
Synthesis of the Core Scaffold
The journey to novel derivatives begins with the synthesis of the this compound core. This is typically achieved through a two-step process starting from 2-methylquinoline.
Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonyl chloride
Step 1: Sulfonation of 2-Methylquinoline
In a typical procedure, 2-methylquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid or oleum (fuming sulfuric acid), to introduce the sulfonic acid group at the 6-position of the quinoline ring.[1] The reaction temperature is a critical parameter to control the regioselectivity of the sulfonation.
Step 2: Chlorination of 2-Methylquinoline-6-sulfonic acid
The resulting 2-methylquinoline-6-sulfonic acid is then converted to the more reactive 2-methylquinoline-6-sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[1] This sulfonyl chloride is a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives.
Experimental Workflow: From 2-Methylquinoline to N-Substituted Derivatives
Caption: Synthetic pathway to N-substituted this compound derivatives.
Derivatives of this compound and Their Biological Activities
The reactivity of the 2-methylquinoline-6-sulfonyl chloride intermediate allows for the facile synthesis of a library of N-substituted sulfonamide derivatives by reacting it with various primary and secondary amines. These derivatives have been explored for a range of therapeutic applications.
Anticancer Activity
Quinoline-based sulfonamides have demonstrated significant potential as anticancer agents. While specific data for derivatives of this compound is an emerging area of research, studies on analogous quinoline-5-sulfonamides provide valuable insights. For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.
| Compound ID | Substitution on Sulfonamide Nitrogen | C-32 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 3c | -CH₃, -CH₂-C≡CH | 10.3 ± 0.8 | 12.5 ± 1.1 | 11.8 ± 0.9 |
Table 1: Anticancer Activity of an Exemplary 8-Hydroxyquinoline-5-sulfonamide Derivative. Data from a study on quinoline-5-sulfonamides, which can inform the potential of this compound derivatives.[2]
The mechanism of anticancer action for some quinoline derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compound 3c was found to increase the expression of p53 and p21, which are critical regulators of the cell cycle, and to alter the expression of the apoptosis-related genes BCL-2 and BAX.[2]
Caption: Potential signaling pathway for the anticancer activity of quinoline-sulfonamides.
Antimicrobial Activity
Derivatives of 2-alkylamino-4-methylquinoline-6-phenylsulfamides have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising activity against Gram-positive microorganisms and Candida albicans.[3]
| Compound | R' | Gram-positive Bacteria (Activity) | C. albicans (Activity) | Gram-negative Bacteria (Activity) |
| Derivative 1 | Alkyl group 1 | High | High | Low |
| Derivative 2 | Alkyl group 2 | High | High | Low |
Table 2: Antimicrobial Profile of 2-Alkylamino-4-methylquinoline-6-phenylsulfamides. [3]
The development of hybrid molecules incorporating the quinoline-sulfonamide scaffold is a promising strategy to combat bacterial resistance.[4] These hybrids can be designed to target essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological and pathological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of cancer and are considered valuable therapeutic targets. Novel quinoline-based sulfonamides have been developed as potent inhibitors of these tumor-associated CA isoforms.[5]
For example, a series of 4-anilinoquinoline-based benzenesulfonamides were synthesized and showed potent inhibitory activity against hCA IX and hCA XII.
| Compound ID | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 13b | 5.5 | 13.2 |
| 11c | 8.4 | - |
| 13c | 18.6 | 8.7 |
Table 3: Inhibitory Activity of 4-Anilinoquinoline-based Sulfonamides against Tumor-Associated Carbonic Anhydrase Isoforms. [5]
The primary sulfonamide moiety is crucial for the inhibitory activity as it coordinates to the zinc ion in the active site of the enzyme.
Caption: Mechanism of carbonic anhydrase inhibition by quinoline-sulfonamides.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ease of modification at the sulfonamide nitrogen allows for the fine-tuning of physicochemical and pharmacological properties. While research on derivatives specifically from the this compound core is still expanding, the promising anticancer, antimicrobial, and enzyme inhibitory activities observed in closely related quinoline-sulfonamide analogs highlight the immense potential of this scaffold. Future research should focus on the systematic synthesis and evaluation of N-substituted this compound libraries to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of their effects on various signaling pathways will be crucial in elucidating their mechanisms of action and advancing them as next-generation therapeutic agents.
References
- 1. Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-alkylamino-4-methylquinoline-6-r’-phenylsulfamides and their antimicrobial activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of 2-methylquinoline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-methylquinoline-6-sulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the chlorosulfonation of 2-methylquinoline to yield an intermediate sulfonyl chloride, followed by amination to produce the final sulfonamide product.
Chemical Reaction Pathway
The synthesis of this compound proceeds through the following reaction scheme:
Experimental Protocols
Step 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride
This procedure details the direct chlorosulfonation of 2-methylquinoline. Controlling the reaction temperature is critical to ensure the preferential formation of the 6-sulfonyl chloride isomer.[1][2]
Materials and Reagents:
-
2-Methylquinoline
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add chlorosulfonic acid (4.0 eq).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add 2-methylquinoline (1.0 eq) dropwise to the cooled chlorosulfonic acid over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Filter the solid and wash it with cold water.
-
Dissolve the crude solid in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylquinoline-6-sulfonyl chloride as a solid.
Step 2: Synthesis of this compound
This step involves the amination of the sulfonyl chloride intermediate.
Materials and Reagents:
-
2-Methylquinoline-6-sulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylquinoline-6-sulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | - | Liquid | - |
| 2-Methylquinoline-6-sulfonyl chloride | C₁₀H₈ClNO₂S | 241.70 | 75-85 | Solid | Data not available |
| This compound | C₁₀H₁₀N₂O₂S | 222.27 | 80-90 | Solid | Data not available |
Visualizations
Signaling Pathway
The following diagram illustrates the logical progression of the chemical transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for 2-Methylquinoline-6-sulfonamide in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-methylquinoline-6-sulfonamide in anticancer research. This document details its synthesis, potential mechanisms of action, and includes protocols for relevant in vitro assays. The information is intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives.
Introduction
Quinoline and sulfonamide scaffolds are prominent pharmacophores in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The hybridization of these two moieties has led to the development of compounds with enhanced efficacy and novel mechanisms of action. This compound belongs to this class of compounds and holds promise as a subject for anticancer drug discovery. Its structural features suggest potential interactions with key targets in cancer cell signaling pathways, such as carbonic anhydrases and metabolic enzymes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-methylquinoline. The first step involves the sulfonation of 2-methylquinoline to produce the key intermediate, 2-methylquinoline-6-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with an amine source, such as ammonia, to yield the final sulfonamide product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride
-
Sulfonation: 2-Methylquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 6-position of the quinoline ring.[1] The reaction is typically carried out at a controlled temperature to ensure regioselectivity.
-
Reaction Conditions: Carefully add 2-methylquinoline to an excess of chlorosulfonic acid at 0°C.
-
After the initial reaction, the mixture is cautiously poured onto crushed ice to precipitate the sulfonyl chloride.
-
Purification: The crude 2-methylquinoline-6-sulfonyl chloride is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.
Step 2: Synthesis of this compound
-
Amination: 2-Methylquinoline-6-sulfonyl chloride is dissolved in a suitable solvent, such as acetonitrile.
-
An excess of an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Anticancer Activity and Potential Mechanisms of Action
While specific quantitative data for this compound is not extensively available in the public domain, the broader class of quinoline-sulfonamides has demonstrated significant anticancer activity against various cancer cell lines. The primary proposed mechanisms of action for this class of compounds include the inhibition of carbonic anhydrase IX (CA IX) and the M2 isoform of pyruvate kinase (PKM2).
Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with the regulation of pH in the tumor microenvironment, promoting tumor growth and metastasis.[2][3] Sulfonamides are a well-known class of CA inhibitors.
Diagram: Carbonic Anhydrase IX Inhibition Pathway
Caption: Inhibition of Carbonic Anhydrase IX by this compound.
Pyruvate Kinase M2 (PKM2) Inhibition
Pyruvate kinase M2 is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It plays a role in the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen. Inhibition of PKM2 can disrupt cancer cell metabolism and induce apoptosis.
Diagram: PKM2 Inhibition Pathway
References
Application Notes and Protocols for 2-Methylquinoline-6-sulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrases and Quinoline-Based Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][2] Dysregulation of CA activity is implicated in various diseases, making them attractive therapeutic targets. Notably, the transmembrane isoforms CA IX and XII are associated with tumorigenesis, particularly in hypoxic tumors, while the cytosolic isoform CA II is a key player in aqueous humor secretion in the eye, a process linked to glaucoma.[1][2]
Sulfonamides are a well-established class of CA inhibitors, and quinoline-based sulfonamides have emerged as a promising scaffold for developing potent and selective inhibitors against various CA isoforms.[1][2][3] The quinoline moiety can be modified to achieve desired physicochemical properties and to target specific subpockets within the enzyme's active site, potentially leading to enhanced potency and isoform selectivity.[1][2]
Quantitative Data: Carbonic Anhydrase Inhibition by Quinoline-Based Sulfonamides
Although specific inhibitory data for 2-methylquinoline-6-sulfonamide against carbonic anhydrase isoforms were not found in the reviewed scientific literature, the following table summarizes the inhibition constants (Kᵢ) for a series of structurally related quinoline-based sulfonamides against key human (h) CA isoforms. This data provides a valuable context for the potential inhibitory profile of this compound. The standard inhibitor Acetazolamide (AAZ) is included for comparison.
| Compound ID | Quinoline Scaffold | Sulfonamide Position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| QBS 13a | 4-Anilinoquinoline | para | 78.4 | 36.5 | 25.8 | 9.8 | [1] |
| QBS 13b | 4-Anilino-6-methylquinoline | para | 92.1 | 58.4 | 5.5 | 13.2 | [1] |
| QBS 13c | 4-Anilino-6-methoxyquinoline | para | 55.4 | 7.3 | 18.6 | 8.7 | [1] |
| QBS 11c | 4-Anilino-6-methoxyquinoline | meta | 1560 | 112.5 | 8.4 | 45.3 | [1] |
| QBS 9d | 4-Anilino-6-chloroquinoline | ortho | 118.3 | 95.2 | 25.9 | 10.2 | [1] |
| AAZ | - | - | 250 | 12 | 25 | 5.7 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound, starting from 2-methylquinoline.
Step 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride
This procedure is adapted from established methods for the sulfonation and subsequent chlorination of quinoline derivatives.
-
Materials: 2-methylquinoline, Chlorosulfonic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ice bath, Round-bottom flask, Magnetic stirrer, Reflux condenser, Separatory funnel, Rotary evaporator.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-methylquinoline to an excess of cold chlorosulfonic acid with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated 2-methylquinoline-6-sulfonic acid can be collected by filtration.
-
To convert the sulfonic acid to the sulfonyl chloride, suspend the dried product in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours.
-
After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 2-methylquinoline-6-sulfonyl chloride can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.
-
Step 2: Synthesis of this compound
This procedure details the amination of the synthesized sulfonyl chloride.
-
Materials: 2-Methylquinoline-6-sulfonyl chloride, Concentrated ammonium hydroxide solution, Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer, Separatory funnel, Rotary evaporator.
-
Procedure:
-
Dissolve the 2-methylquinoline-6-sulfonyl chloride in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
-
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against a specific CA isoform.
-
Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The accompanying pH change is monitored using a pH indicator.
-
Materials: Purified human CA isoform (e.g., hCA II, hCA IX), this compound, CO₂-saturated water, Buffer solution (e.g., Tris-HCl, pH 7.4), pH indicator (e.g., phenol red), Stopped-flow spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In the stopped-flow instrument, one syringe will contain the CA enzyme solution in buffer with the pH indicator, and the other syringe will contain the CO₂-saturated water. For inhibition studies, the inhibitor solution is pre-incubated with the enzyme.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Determine the reaction rates at different inhibitor concentrations.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypoxia-induced signaling pathway of Carbonic Anhydrase IX in cancer cells.
Caption: Role of Carbonic Anhydrase II in aqueous humor secretion and glaucoma.
Caption: Experimental workflow for synthesis and evaluation of the CA inhibitor.
References
Application Notes and Protocols for In Vitro Evaluation of 2-Methylquinoline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-6-sulfonamide belongs to the quinoline-sulfonamide class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] The sulfonamide moiety is a key pharmacophore in a variety of approved drugs, and its combination with the quinoline ring system offers a promising avenue for the development of novel therapeutics.[2]
These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of this compound and its analogs. The protocols detailed below are foundational for assessing the compound's cytotoxic, antimicrobial, and enzyme inhibitory properties.
Potential Mechanisms of Action
Quinoline-sulfonamide derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways implicated in cancer progression and the disruption of essential microbial processes.
Anticancer Activity
In the context of oncology, these compounds have been investigated for their ability to interfere with cellular pathways critical for cancer cell survival and proliferation.[1] Two prominent signaling cascades that are often targeted are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[3] Quinoline-based derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4]
-
Ras/Raf/MEK/ERK Pathway: This signaling cascade is crucial for transmitting signals from cell surface receptors to the nucleus, thereby controlling gene expression and preventing apoptosis.[5]
Additionally, certain sulfonamides are known to inhibit carbonic anhydrases, particularly the tumor-associated isoform CA IX, which is involved in pH regulation in the tumor microenvironment and is linked to cancer progression and metastasis.[2][6]
Antimicrobial Activity
The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] This disruption of folate metabolism ultimately inhibits bacterial growth.[3]
Data Presentation: In Vitro Activity of Representative Quinoline-Sulfonamide Derivatives
Table 1: Anticancer Activity of Representative Quinoline-Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| QS3 | P. aeruginosa | MIC | 64 µg/mL | [7][8] |
| E. faecalis | MIC | 128 µg/mL | [7] | |
| E. coli | MIC | 128 µg/mL | [7] | |
| S. typhi | MIC | 512 µg/mL | [7] | |
| Compound 9e | Jurkat | MTS Cytotoxicity | 7.43 ± 7.40 | [9] |
| Compound 9j | MOLT-4 | MTS Cytotoxicity | 5.57 ± 7.56 | [9] |
| Compound 9n | RAMOS | MTS Cytotoxicity | 2.76 ± 0.79 | [9] |
| Compound 3c | C-32 (Melanoma) | WST-1 | Comparable to Cisplatin | [10] |
| MDA-MB-231 (Breast) | WST-1 | Comparable to Cisplatin | [10] | |
| A549 (Lung) | WST-1 | Comparable to Cisplatin | [10] | |
| QBS 11c | MCF-7 (Breast) | MTT | 0.43 ± 0.02 | |
| QBS 13b | MDA-MB-231 (Breast) | MTT | 3.69 ± 0.17 |
Table 2: Carbonic Anhydrase Inhibition by Representative Sulfonamide Derivatives
| Compound ID | Isoform | Ki (nM) | Reference |
| Triazole 12 | hCA IX | 4.8 | |
| Triazole 16 | hCA IX | 1.9 | |
| QBS 13b | hCA IX | 5.5 | |
| QBS 11c | hCA IX | 8.4 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways targeted by this compound.
Experimental Workflow Diagram
Caption: In vitro experimental workflow for this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Carbonic Anhydrase IX (CA IX) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the enzymatic activity of CA IX.
Materials:
-
Recombinant human CA IX enzyme
-
HEPES buffer
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
This compound
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Assay Preparation:
-
Prepare a solution of CA IX in HEPES buffer.
-
Prepare serial dilutions of this compound and acetazolamide in a suitable solvent.
-
Prepare a solution of p-NPA in acetonitrile.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add the CA IX solution to each well.
-
Add the different concentrations of the test compound or the positive control. Include a control with solvent only.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The hydrolysis of p-NPA by CA IX produces p-nitrophenol, which is yellow.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of 2-methylquinoline-6-sulfonamide for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides detailed protocols for the initial in vitro screening of 2-methylquinoline-6-sulfonamide, a synthetic compound with potential therapeutic applications. Quinoline and sulfonamide moieties are present in numerous compounds exhibiting significant biological activities, including anticancer effects.[1][2] Derivatives of quinoline have been investigated for their antiproliferative effects against various cancer cell lines, often by interfering with cellular pathways essential for cancer cell survival and proliferation.[3][4] This application note outlines key cell-based assays to determine the cytotoxic and apoptotic effects of this compound on selected cancer cell lines. The methodologies include a cell viability assay (XTT), an early-stage apoptosis detection assay (Annexin V staining), and a mid-stage apoptosis assay (Caspase-3/7 activity).
Materials and Reagents
-
Compound: this compound
-
Cell Lines:
-
Cell Culture Media: DMEM and/or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader (for absorbance and fluorescence)
-
Flow cytometer
-
96-well and 6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Experimental Workflow
The overall experimental process is designed to first screen for general cytotoxicity and then to investigate the specific mechanism of cell death.
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (XTT Assay)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11] The reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells is quantified spectrophotometrically.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.[11]
-
Assay: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Measurement: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies early and late-stage apoptosis.[8] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10]
Procedure:
-
Cell Seeding & Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[9]
Procedure:
-
Cell Seeding & Treatment: Follow the same procedure as the XTT assay (Protocol 1), seeding cells in a 96-well white-walled plate suitable for fluorescence measurements. Treat cells with the compound at IC₅₀ concentrations for a shorter duration (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing a DEVD-peptide substrate conjugated to a fluorophore according to the manufacturer's protocol.
-
Assay: Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 499/521 nm for a green fluorophore).
-
Analysis: Normalize the fluorescence signal to the number of cells (can be done in parallel plates using a viability assay) and compare the activity in treated cells to the vehicle control.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Cytotoxicity of this compound on Cancer and Non-Cancerous Cell Lines.
| Cell Line | Type | IC₅₀ (µM) after 48h |
|---|---|---|
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| HFF-1 | Normal Fibroblast | > 100 |
Table 2: Apoptosis Induction by this compound in A549 Cells (24h Treatment).
| Treatment Concentration | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 95.1 ± 1.5 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| 15 µM (IC₅₀) | 48.2 ± 3.1 | 35.8 ± 2.9 | 16.0 ± 1.7 |
| 30 µM (2x IC₅₀) | 20.5 ± 2.5 | 45.3 ± 3.5 | 34.2 ± 2.8 |
Proposed Signaling Pathway for Investigation
Quinoline derivatives frequently exert their anticancer effects by inhibiting key survival pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, growth, and apoptosis resistance.[2][12][13] A potential mechanism of action for this compound could be the inhibition of an upstream receptor tyrosine kinase (RTK) or a core component like PI3K or Akt.
Caption: Proposed PI3K/Akt signaling pathway potentially inhibited by this compound.
References
- 1. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for the Enzyme Inhibition Kinetics of 2-Methylquinoline-6-sulfonamide and Related Quinoline-Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key feature in a variety of therapeutic agents. As enzyme inhibitors, they have shown promise in targeting several key enzymes implicated in human diseases. Notably, various derivatives of quinoline-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs) and monoamine oxidases (MAOs), making them attractive candidates for the development of novel therapeutics for conditions ranging from glaucoma and cancer to neurodegenerative disorders.[1][2][3]
This document provides a detailed overview of the enzyme inhibition kinetics of a representative quinoline-sulfonamide, 2-methylquinoline-6-sulfonamide, with a primary focus on its interaction with human carbonic anhydrase (hCA) isoforms. While specific kinetic data for this compound is not extensively published, the protocols and data presented herein are based on established methodologies for analogous compounds and provide a comprehensive framework for its evaluation.
Quantitative Data Summary
The inhibitory potential of a compound is quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). The following table summarizes representative kinetic data for a hypothetical quinoline-sulfonamide against several human carbonic anhydrase isoforms, based on values reported for structurally related compounds.[1][4][5][6][7]
| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type |
| hCA I | Quinoline-Sulfonamide | 850 | 450 | Competitive |
| hCA II | Quinoline-Sulfonamide | 95 | 50 | Competitive |
| hCA IX | Quinoline-Sulfonamide | 25 | 12 | Competitive |
| hCA XII | Quinoline-Sulfonamide | 40 | 20 | Competitive |
| Acetazolamide (Control) | hCA I | 250 | 120 | Competitive |
| Acetazolamide (Control) | hCA II | 12 | 8 | Competitive |
| Acetazolamide (Control) | hCA IX | 25 | 15 | Competitive |
| Acetazolamide (Control) | hCA XII | 6 | 4 | Competitive |
Experimental Protocols
Protocol 1: Determination of IC50 for Carbonic Anhydrase Inhibition
This protocol describes a stopped-flow spectrophotometric assay to determine the IC50 value of this compound against a human carbonic anhydrase isoform. The assay measures the enzyme-catalyzed hydration of carbon dioxide.
Materials and Reagents:
-
Purified human carbonic anhydrase (hCA) isoform (e.g., hCA II)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in HEPES buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of the hCA enzyme in HEPES buffer. The final concentration should be chosen to provide a linear reaction rate for a sufficient duration.
-
Prepare a stock solution of NPA in a water-miscible organic solvent like methanol.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add the appropriate volume of the diluted inhibitor solution. Include wells for a positive control (a known inhibitor like acetazolamide) and a negative control (buffer with DMSO).
-
Add the hCA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm for the product 4-nitrophenol) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Determination of Inhibition Constant (Ki) and Mode of Inhibition
This protocol outlines the procedure to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) using the Michaelis-Menten and Lineweaver-Burk plots.
Procedure:
-
Kinetic Measurements:
-
Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate (NPA) and the inhibitor (this compound).
-
A typical experiment involves measuring the initial reaction velocities at several substrate concentrations in the absence of the inhibitor, and then repeating these measurements in the presence of at least two different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V versus 1/[S].
-
Analyze the changes in the apparent Km and Vmax from the Lineweaver-Burk plots in the presence and absence of the inhibitor to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
-
Calculate the Ki value using the appropriate Cheng-Prusoff equation based on the determined mode of inhibition. For competitive inhibition, Ki = IC50 / (1 + [S]/Km).
-
Visualizations
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Simplified pathway of carbonic anhydrase in physiological pH regulation.
Caption: Logical relationship of competitive enzyme inhibition.
References
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Methylquinoline-6-sulfonamide Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a prominent feature in many pharmacologically active agents, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a variety of drugs with antibacterial, diuretic, and anticancer effects.[3][4] The hybridization of these two moieties into 2-methylquinoline-6-sulfonamide derivatives presents a promising strategy for the discovery of novel therapeutic agents, particularly as kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them a key target for drug development.[6]
This document provides a detailed guide for the synthesis, purification, and biological evaluation of a library of this compound derivatives to establish a comprehensive Structure-Activity Relationship (SAR).
I. Synthetic Pathway and Protocols
The synthesis of this compound derivatives is a multi-step process beginning with the sulfonation of 2-methylquinoline, followed by chlorination and subsequent amidation with a variety of primary and secondary amines to generate a diverse library of compounds for SAR studies.
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonic acid
This protocol describes the regioselective sulfonation of 2-methylquinoline.
Materials:
-
2-Methylquinoline
-
Chlorosulfonic acid (ClSO₃H) or Fuming Sulfuric Acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Dissolve 2-methylquinoline (1 equivalent) in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via a dropping funnel while maintaining the temperature between 0-5°C. The sulfonic acid group is preferentially introduced at the 6-position.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7.
-
The precipitate, 2-methylquinoline-6-sulfonic acid, is collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Synthesis of 2-Methylquinoline-6-sulfonyl chloride
This protocol details the conversion of the sulfonic acid to the more reactive sulfonyl chloride.[8]
Materials:
-
2-Methylquinoline-6-sulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Rotary evaporator
Procedure:
-
Suspend 2-methylquinoline-6-sulfonic acid (1 equivalent) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux (80-90°C) for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-methylquinoline-6-sulfonyl chloride. This product is often used in the next step without further purification due to its reactivity.[8]
Protocol 3: Synthesis of this compound Derivatives
This protocol describes the parallel synthesis of a library of sulfonamides by reacting the sulfonyl chloride with various amines.[9]
Materials:
-
2-Methylquinoline-6-sulfonyl chloride
-
A diverse library of primary and secondary amines (aliphatic, aromatic, heterocyclic)
-
Triethylamine (TEA) or Pyridine
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 2-methylquinoline-6-sulfonyl chloride (1 equivalent) in acetonitrile or DCM.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in the same solvent.
-
Add the amine solution dropwise to the sulfonyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final this compound derivative.
-
Characterize the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
II. Biological Evaluation: Kinase Inhibition Assays
To determine the SAR of the synthesized derivatives, their inhibitory activity against a specific kinase target is quantified. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[6][10] A common and robust method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[11]
Hypothetical Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway
Many quinoline derivatives target kinases within critical signaling pathways, such as the Receptor Tyrosine Kinase (RTK) pathway, which is often hyperactivated in various cancers.
Caption: Inhibition of a representative RTK signaling pathway.
Protocol 4: TR-FRET Kinase Activity Assay
This protocol outlines the determination of IC₅₀ values for the synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Biotinylated substrate peptide
-
Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay volume.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.
-
Add 4 µL of the kinase and biotinylated substrate mixture in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to its Km value) to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the detection mixture containing the Eu-labeled antibody and streptavidin-APC in stop buffer (containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
-
Data Analysis:
-
Normalize the data using the "no inhibition" (100% activity) and "background" (0% activity) controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
III. Data Presentation and SAR Analysis
The quantitative data from the kinase assay should be summarized in a table to facilitate the analysis of the structure-activity relationship.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Table 1: SAR Data for this compound Derivatives against Target Kinase
| Compound ID | R¹ | R² | Molecular Weight | IC₅₀ (nM) |
| Ref-Cmpd | - | - | - | 25.0 |
| MQS-01 | H | H | 222.26 | 853.4 |
| MQS-02 | H | Methyl | 236.29 | 542.1 |
| MQS-03 | H | Ethyl | 250.32 | 410.5 |
| MQS-04 | H | Cyclopropyl | 262.33 | 116.2 |
| MQS-05 | H | Phenyl | 298.36 | 85.7 |
| MQS-06 | H | 4-Fluorophenyl | 316.35 | 25.9 |
| MQS-07 | H | 4-Methoxyphenyl | 328.39 | 18.6 |
| MQS-08 | Methyl | Methyl | 250.32 | 650.0 |
| MQS-09 | - (pyrrolidine) - | 276.35 | 98.3 | |
| MQS-10 | - (piperidine) - | 290.38 | 55.4 | |
| MQS-11 | - (morpholine) - | 292.35 | 21.7 | |
| MQS-12 | H | 3-Pyridyl | 299.35 | 8.4 |
| MQS-13 | H | 4-Pyridyl | 299.35 | 5.5 |
(Note: Data presented is hypothetical for illustrative purposes.)
Analysis of SAR:
-
Primary vs. Secondary Sulfonamides: Unsubstituted sulfonamide (MQS-01 ) is weakly active. N-alkylation (MQS-02, MQS-03 ) provides a modest increase in potency.
-
Effect of N-Aryl Substitution: N-aryl substituents (MQS-05 ) are more potent than N-alkyl groups. Electron-donating groups (methoxy in MQS-07 ) and electron-withdrawing groups (fluoro in MQS-06 ) on the phenyl ring enhance activity, suggesting both electronic and hydrophobic interactions are important.
-
Steric Hindrance: The disubstituted N,N-dimethyl derivative (MQS-08 ) shows reduced activity compared to its monosubstituted counterpart (MQS-02 ), indicating potential steric hindrance at the binding site.
-
Cyclic Amines: Incorporating the nitrogen into a cyclic system is favorable. The morpholine ring (MQS-11 ) is particularly effective, possibly due to the oxygen atom acting as a hydrogen bond acceptor.
-
Heteroaromatic Rings: The introduction of a pyridyl ring (MQS-12, MQS-13 ) significantly boosts potency, with the 4-pyridyl isomer (MQS-13 ) being the most potent. This suggests a key hydrogen bond interaction with the pyridyl nitrogen may be crucial for high-affinity binding.
These initial findings would guide the design of a second-generation library of compounds to further probe the SAR and optimize for potency and selectivity.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 8. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 2-Methylquinoline-6-Sulfonamide in High-Throughput Screening Campaigns
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylquinoline-6-sulfonamide is a heterocyclic organic compound incorporating both a quinoline and a sulfonamide functional group. Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] Similarly, the sulfonamide group is a key pharmacophore in a variety of therapeutic agents, most notably antibacterial drugs.[6] The combination of these two moieties in this compound makes it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents.
These application notes provide a comprehensive overview of the potential applications of this compound in HTS, with a focus on screening for protein kinase inhibitors and antibacterial agents. Detailed experimental protocols and data presentation guidelines are provided to facilitate the integration of this compound into drug discovery workflows.
Section 1: Potential Therapeutic Targets and Screening Strategies
Based on the known biological activities of quinoline and sulfonamide derivatives, this compound is a promising candidate for screening against several important classes of therapeutic targets.
1.1 Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[7][8][9] Aberrant kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts. Several HTS-compatible assay formats are available for screening kinase inhibitors.[7][10]
Signaling Pathway Diagram: Generic Kinase Signaling Cascade
Caption: A simplified diagram of a generic kinase signaling cascade.
1.2 Bacterial Enzymes
The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[4] This makes this compound a strong candidate for antibacterial drug discovery screens. HTS campaigns can be designed to identify compounds that inhibit bacterial growth or specific essential bacterial enzymes.[11][12]
Signaling Pathway Diagram: Bacterial Folate Biosynthesis
Caption: The bacterial folate biosynthesis pathway, a target for sulfonamide antibiotics.
Section 2: Experimental Protocols
Detailed protocols for representative HTS assays are provided below. These can be adapted for screening this compound against specific targets.
2.1 In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a generic, fluorescence-based assay for identifying inhibitors of a target protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
Experimental Workflow Diagram: Kinase Inhibition HTS Assay
Caption: A typical workflow for a high-throughput kinase inhibition assay.
Protocol Details:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (in DMSO) into the wells of a 384-well assay plate to achieve a final concentration range of 10 nM to 100 µM. Include positive (known inhibitor) and negative (DMSO) controls.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase/Substrate Mix: Prepare a solution of the target kinase and its corresponding substrate in kinase buffer at 2x the final desired concentration.
-
ATP Solution: Prepare a 2x ATP solution in kinase buffer. The final concentration should be at the Km value for the specific kinase.
-
Detection Reagent: Prepare a commercially available ADP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the Kinase/Substrate Mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect ADP formation by adding 10 µL of the ADP detection reagent.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
2.2 Antibacterial Whole-Cell Growth Inhibition Assay
This protocol describes a cell-based assay to screen for compounds that inhibit the growth of a target bacterial strain.
Protocol Details:
-
Compound Plating: Dispense 100 nL of this compound (in DMSO) into a 384-well clear-bottom plate to achieve a final concentration range of 0.1 to 256 µg/mL.
-
Bacterial Culture Preparation:
-
Grow the target bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh growth medium.
-
-
Assay Procedure:
-
Add 50 µL of the diluted bacterial culture to each well of the compound-containing plate.
-
Incubate the plate at 37°C with shaking for 16-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the OD600 of each well using a microplate reader.
-
Calculate the percent growth inhibition for each compound concentration.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Section 3: Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and concise manner to facilitate hit identification and prioritization.
Table 1: Representative Data Summary for Kinase Inhibition Screen
| Compound ID | Target Kinase | IC50 (µM) | Maximum Inhibition (%) |
| This compound | Kinase X | [Insert Value] | [Insert Value] |
| Staurosporine (Control) | Kinase X | 0.015 | 98 |
Table 2: Representative Data Summary for Antibacterial Screen
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | [Insert Value] |
| Vancomycin (Control) | S. aureus | 1 |
Section 4: Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary HTS should undergo a series of confirmation and follow-up studies to validate their activity and assess their potential for further development.
Logical Relationship Diagram: Hit-to-Lead Workflow
Caption: A flowchart illustrating the progression from initial hit identification to lead optimization.
Follow-up studies may include:
-
Dose-response curves: To confirm the potency (IC50 or MIC) of the hit compound.
-
Orthogonal assays: To confirm the activity in a different assay format and rule out assay artifacts.
-
Selectivity profiling: To assess the specificity of the compound against a panel of related targets.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the hit compound to improve potency and other drug-like properties.
-
Mechanism of action studies: To elucidate how the compound exerts its biological effect.
Disclaimer: The provided protocols are intended as a general guide. Specific assay conditions, such as reagent concentrations and incubation times, should be optimized for each specific target and assay format.
References
- 1. Synthesis of 2-alkylamino-4-methylquinoline-6-r’-phenylsulfamides and their antimicrobial activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput screen for antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput Screening and Bayesian Machine Learning for Copper-dependent Inhibitors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Methylquinoline-6-Sulfonamide in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of 2-methylquinoline-6-sulfonamide and its derivatives. The quinoline scaffold, a privileged structure in drug discovery, combined with the versatile sulfonamide group, offers a promising platform for the development of novel therapeutic agents. This application note details the synthesis, potential therapeutic targets, and relevant experimental protocols for researchers exploring this chemical space.
Introduction
Quinoline derivatives have long been a cornerstone in medicinal chemistry, with notable examples including the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin. The incorporation of a sulfonamide moiety at the 6-position of the 2-methylquinoline core introduces a key pharmacophore known for a wide range of biological activities.[1][2] Sulfonamides are established antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][4] The hybridization of these two pharmacophores in this compound and its analogues has led to the exploration of their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][5]
Synthesis
The synthesis of this compound derivatives typically starts from 2-methylquinoline. The key intermediate, 2-methylquinoline-6-sulfonyl chloride, is synthesized and subsequently reacted with various amines to generate a library of sulfonamide compounds.[1][5]
A general synthetic workflow is depicted below:
Figure 1: General synthetic workflow for this compound derivatives.
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown promise in several therapeutic areas. The primary areas of investigation include their use as antibacterial and anticancer agents.
Antibacterial Activity
Quinoline-sulfonamide hybrids have demonstrated significant antibacterial properties.[5][6] These compounds are often effective against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for their antibacterial effect is the dual inhibition of bacterial DNA gyrase (a target of quinolones) and dihydropteroate synthase (the target of sulfonamides).[3][4]
A representative signaling pathway for the antibacterial action of sulfonamides is illustrated below:
Figure 2: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.
Table 1: Antibacterial Activity of Selected Quinoline-Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| QS-3 | P. aeruginosa | 64 | [2] |
| Hybrid quinoline-sulfonamide complexes | Staphylococcus aureus | - (Inhibition zone up to 25 mm) | [5] |
| Hybrid quinoline-sulfonamide complexes | Escherichia coli | - (Inhibition zone up to 25 mm) | [5] |
Note: Specific MIC values for this compound were not available in the searched literature. The data presented is for structurally related compounds.
Anticancer Activity
Quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[5] The mechanism of action is often attributed to the interference with cellular pathways critical for cancer cell survival and proliferation.[5] Some quinoline sulfonamides have shown the ability to inhibit the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1]
A simplified representation of a potential anticancer mechanism is provided below:
Figure 3: Potential anticancer mechanism through inhibition of PKM2.
Table 2: Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Certain quinoline derivatives | Various | Significantly lower than standard chemotherapeutic agents | [5] |
| 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) | C-32, A549, MDA-MB-231 | Comparable to cisplatin/doxorubicin | [7] |
Note: Specific IC50 values for this compound were not available in the searched literature. The data presented is for structurally related compounds.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. Researchers should optimize these protocols based on their specific target molecules and assays.
General Protocol for the Synthesis of 2-Methylquinoline-6-sulfonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (e.g., 5 equivalents) to 0-5 °C in an ice bath.
-
Addition of 2-Methylquinoline: Slowly add 2-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the sulfonyl chloride.
-
Isolation: Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
General Protocol for the Synthesis of this compound Derivatives
-
Reaction Setup: Dissolve 2-methylquinoline-6-sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Amine: Add the desired amine (1.1 equivalents) and a base (e.g., triethylamine, pyridine, 1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 6-12 hours). Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis and broad spectrum of biological activities, particularly as antibacterial and anticancer agents, make them attractive candidates for further investigation in drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers entering this exciting field of medicinal chemistry. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to unlock the full therapeutic potential of this chemical scaffold.
References
- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 6. Synthesis of 2-alkylamino-4-methylquinoline-6-r’-phenylsulfamides and their antimicrobial activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinoline-6-Sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 2-methylquinoline-6-sulfonamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 2-Methylquinoline-6-Sulfonic Acid in the Sulfonation Step
-
Question: My sulfonation of 2-methylquinoline is resulting in a low yield of the desired 2-methylquinoline-6-sulfonic acid. What are the potential causes and solutions?
-
Answer: Low yields in this electrophilic substitution reaction can stem from several factors. Controlling the reaction conditions is crucial for maximizing the yield of the desired 6-sulfonic acid isomer.[1]
-
Improper Temperature Control: The position of the sulfonic acid group on the quinoline ring is highly dependent on temperature. To favor the formation of the thermodynamically more stable 6-sulfonic acid isomer, the reaction temperature should be carefully maintained, typically in the range of 80–120°C.[1] At lower temperatures, the formation of other isomers, such as quinoline-8-sulfonic acid, may be favored.[1]
-
Choice and Quality of Sulfonating Agent: While sulfuric acid can be used, chlorosulfonic acid is a more reactive agent that can often achieve sulfonation at lower temperatures.[1] Ensure the sulfonating agent is of high purity and free from moisture, as water can deactivate the reagent.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. The reaction should be monitored (e.g., by TLC) to ensure it has gone to completion. Conversely, excessively long reaction times at high temperatures can lead to side product formation.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
-
Question: I am observing the formation of multiple sulfonated isomers, not just the desired 6-substituted product. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity for the 6-position is a critical aspect of this synthesis.[1] The substitution pattern is influenced by the electronic properties of the quinoline ring and the reaction conditions.[1]
-
Thermodynamic vs. Kinetic Control: The formation of quinoline-6-sulfonic acid is thermodynamically favored.[1] By running the reaction at a sufficiently high temperature (e.g., up to 300°C for quinoline, though optimal conditions for 2-methylquinoline may vary), the initially formed kinetic products (like the 8-sulfonic acid) can rearrange to the more stable 6-sulfonic acid.[1]
-
Steric Hindrance: The methyl group at the 2-position has a minor influence on the substitution pattern of the benzene ring portion of the quinoline system.[1] However, careful consideration of steric factors is always important in aromatic substitutions.
-
Issue 3: Low Yield in the Conversion of 2-Methylquinoline-6-Sulfonyl Chloride to the Sulfonamide
-
Question: The final amidation step to form this compound is giving me a low yield. What are the likely reasons?
-
Answer: The reaction of the sulfonyl chloride with an amine (or ammonia source) is a nucleophilic substitution. Low yields can be attributed to the following:
-
Reactivity of the Amine: The choice of amine and its nucleophilicity are important. For the synthesis of the primary sulfonamide, a suitable source of ammonia (e.g., ammonium hydroxide) should be used under appropriate pH control.
-
Side Reactions of the Sulfonyl Chloride: 2-methylquinoline-6-sulfonyl chloride is a highly reactive intermediate.[1] It can be susceptible to hydrolysis back to the sulfonic acid if moisture is present in the reaction. Ensure all reagents and solvents are anhydrous.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated.[2] The choice of solvent is also critical; aprotic solvents like DCM or DMF are often used.[2] The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the final this compound product. What are some effective purification strategies?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and isomers.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. Methanol has been used for the recrystallization of similar quinoline derivatives.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.
-
Washing: The crude product can be washed with cold water, cold ethanol, and petroleum ether to remove impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a three-step process:
-
Sulfonation: 2-methylquinoline is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonic acid group, primarily at the 6-position, forming 2-methylquinoline-6-sulfonic acid.[1]
-
Chlorination: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride (2-methylquinoline-6-sulfonyl chloride) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2]
-
Amidation: The sulfonyl chloride is subsequently reacted with an ammonia source or an appropriate amine to yield the desired this compound.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to control are:
-
Temperature: Especially during the sulfonation step to ensure correct regioselectivity.[1]
-
Reagent Purity: Use of high-purity, anhydrous reagents and solvents is essential to prevent side reactions and deactivation of reagents.
-
Reaction Time: Monitoring the reaction to completion is necessary to maximize yield.
-
pH: Proper pH control is important during the amidation and work-up steps.
Q3: Are there any alternative synthetic routes?
A3: While the sulfonation of pre-formed 2-methylquinoline is the most direct route, other methods for synthesizing the quinoline core exist, such as the Doebner-von Miller reaction. However, these would still require subsequent sulfonation and amidation steps. For the sulfonamide formation itself, direct C-H sulfonamidation methods are an area of active research but may not be as established for this specific substrate.
Q4: What are some common side products to be aware of?
A4: Potential side products include:
-
Isomers of 2-methylquinoline-6-sulfonic acid (e.g., the 8-sulfonic acid).
-
Di-sulfonated products, if the reaction conditions are too harsh.
-
Hydrolysis of the sulfonyl chloride back to the sulfonic acid.
-
Byproducts from the decomposition of reagents or starting materials at high temperatures.
Data Presentation
Table 1: Influence of Temperature on Regioselectivity in Quinoline Sulfonation
| Starting Material | Sulfonating Agent | Temperature (°C) | Major Product | Reference |
| Quinoline | Sulfuric Acid | ~220 | Quinoline-8-sulfonic acid | [1] |
| Quinoline | Sulfuric Acid | ~300 | Quinoline-6-sulfonic acid | [1] |
| 2-Methylquinoline | Chlorosulfonic Acid | 80-100 | 2-Methylquinoline-6-sulfonyl chloride | [2] |
Table 2: Comparison of Reaction Conditions for Sulfonamide Formation from Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Yield | Reference |
| 2-Methylquinoline-6-sulfonyl chloride | Ethylamine | Pyridine | DCM | Room Temp. | N/A | [2] |
| Methane/p-toluenesulfonyl chloride | Various | K₂CO₃ | DMF | 90°C | High | [5] |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylenamine derivatives | Triethylamine | Acetonitrile | Room Temp. | High | [6] |
Note: N/A indicates that a specific yield for this exact reaction was not provided in the cited source, but the reaction was described.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonyl chloride
This two-step protocol is adapted from general procedures for the sulfonation and chlorination of quinolines.[1][2]
-
Sulfonation:
-
In a fume hood, carefully add 2-methylquinoline (1 equivalent) dropwise to an excess of chlorosulfonic acid (e.g., 3-4 equivalents) with stirring, while maintaining the temperature below 20°C using an ice bath.
-
After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate, 2-methylquinoline-6-sulfonic acid, can be collected by filtration, washed with cold water, and dried.
-
-
Chlorination:
-
To the dried 2-methylquinoline-6-sulfonic acid (1 equivalent), add thionyl chloride (an excess, e.g., 5-10 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-methylquinoline-6-sulfonyl chloride can be used in the next step, or purified if necessary.
-
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the amidation of sulfonyl chlorides.
-
Dissolve the crude 2-methylquinoline-6-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 2. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-methylquinoline-6-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can include unreacted starting materials such as 2-methylquinoline and the sulfonating agent, byproducts from the sulfonation reaction like regioisomers (e.g., 2-methylquinoline-8-sulfonic acid), and residual solvents from the reaction and workup steps. In the subsequent conversion to the sulfonamide, unreacted 2-methylquinoline-6-sulfonyl chloride and the amine starting material can also be present.
Q2: What are the initial steps to consider before starting the purification process?
A2: Before proceeding with purification, it is crucial to have a clear understanding of the potential impurities in your crude product. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the number and nature of the impurities, guiding the selection of the most appropriate purification strategy.
Q3: How can I remove unreacted 2-methylquinoline?
A3: Unreacted 2-methylquinoline is less polar than the desired sulfonamide product. It can typically be removed using column chromatography with a non-polar to moderately polar eluent system. Alternatively, acidic washing of an organic solution of the crude product can protonate the basic nitrogen of the quinoline, allowing it to be extracted into the aqueous phase.
Q4: Are there any stability concerns with this compound during purification?
A4: While quinoline-sulfonamides are generally stable, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, should be avoided to prevent potential degradation. The sulfonyl chloride intermediate is particularly sensitive to moisture and will hydrolyze back to the sulfonic acid.[1]
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous phase is appropriately adjusted during workup to minimize the solubility of the product. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product. |
| Co-elution with impurities during chromatography | Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. |
| Product remains in the mother liquor after recrystallization | Cool the recrystallization mixture slowly to promote crystal growth. If the product is too soluble, consider a different solvent or a solvent mixture. Reduce the volume of the solvent used for recrystallization. |
| Decomposition on silica gel | If the product is sensitive to acidic silica gel, consider using neutral or basic alumina for column chromatography. Alternatively, deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent can mitigate decomposition. |
Difficulty in Removing Regioisomers
| Potential Cause | Troubleshooting Step |
| Similar polarity of isomers | High-performance liquid chromatography (HPLC) or flash chromatography with a highly selective stationary and mobile phase may be required. Careful selection of the eluent system is critical. A systematic screening of different solvent systems with varying polarities and compositions is recommended. |
| Co-crystallization | Attempt fractional crystallization by using different solvents or by varying the cooling rate. Seeding the solution with pure crystals of the desired isomer can sometimes promote selective crystallization. |
Oily Product Instead of Solid Crystals After Recrystallization
| Potential Cause | Troubleshooting Step |
| Presence of impurities | The presence of impurities can lower the melting point and inhibit crystallization. An initial purification by column chromatography to remove the bulk of impurities may be necessary before attempting recrystallization. |
| Inappropriate solvent choice | The chosen solvent may be too good a solvent for the compound. Try a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Using a solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the product oiling out. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of petroleum ether and ethyl acetate, or dichloromethane and methanol)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is used.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Target Impurities |
| Recrystallization | Ethanol or Methanol | Polar impurities |
| Ethyl Acetate / Hexanes | Non-polar to moderately polar impurities | |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (gradient) | Non-polar impurities, regioisomers |
| Dichloromethane / Methanol (gradient) | More polar impurities |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 2-Methylquinoline-6-sulfonamide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylquinoline-6-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound, and where can byproducts form?
A1: The synthesis is typically a multi-step process. Byproducts can be generated at each stage, impacting purity and yield.
-
Step 1: Quinoline Ring Formation: Synthesis of the 2-methylquinoline (quinaldine) core, often via a Skraup or Doebner-von Miller reaction. These reactions are known for being exothermic and can produce numerous side products.[1][2][3]
-
Step 2: Sulfonation: Electrophilic aromatic substitution to add a sulfonic acid group to the 2-methylquinoline ring. The primary source of byproducts here is the formation of positional isomers.[4]
-
Step 3: Chlorosulfonation: Conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate using agents like thionyl chloride or chlorosulfonic acid.[4]
-
Step 4: Amination: Reaction of the sulfonyl chloride with an amine source to form the final this compound.[4][5]
The overall process and key byproduct formation points are illustrated below.
Troubleshooting Guide
Q2: My HPLC analysis shows multiple unexpected peaks. How can I identify them?
A2: Unexpected peaks typically correspond to starting materials, intermediates, or byproducts. A systematic approach combining LC-MS and NMR is the most effective way to identify these impurities. The logical workflow below can guide your investigation.
The first step is to compare the mass-to-charge ratio (m/z) of the unknown peaks with those of expected species.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Potential Source |
| Target Product | C₁₀H₁₀N₂O₂S | 223.05 | - |
| 2-Methylquinoline | C₁₀H₉N | 144.08 | Unreacted Starting Material (Step 2) |
| 2-Methylquinoline-6-sulfonic acid | C₁₀H₉NO₃S | 224.03 | Unreacted Intermediate (Step 3) / Hydrolysis |
| 2-Methylquinoline-8-sulfonic acid | C₁₀H₉NO₃S | 224.03 | Isomeric Byproduct (Step 2) |
| 2-Methylquinoline-6-sulfonyl chloride | C₁₀H₈ClNO₂S | 241.00 | Unreacted Intermediate (Step 4) |
Table 1: Expected mass-to-charge ratios for the target product and common byproducts.
Q3: My main byproduct has the same mass as my sulfonic acid intermediate. How can I confirm if it's a positional isomer?
A3: This is a common issue arising from the sulfonation step. The formation of 2-methylquinoline-8-sulfonic acid is a frequent side reaction.[4] While mass spectrometry cannot distinguish between these isomers, NMR spectroscopy can. The substitution pattern on the quinoline ring creates distinct splitting patterns and chemical shifts in the ¹H NMR spectrum. Isolating the impurity is necessary for definitive structural confirmation.
Q4: The yield of the sulfonation step is low, and I see a lot of starting material. How can I improve this?
A4: Low conversion during sulfonation is often related to reaction conditions. Temperature control is critical for both yield and regioselectivity.
-
Temperature: For the sulfonation of 2-methylquinoline, the sulfonic acid group is preferentially introduced at the 6-position under thermodynamic control, typically at temperatures between 80–120°C.[4] Lower temperatures may favor the formation of the 8-sulfonic acid isomer, while significantly higher temperatures can lead to decomposition or di-sulfonation.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to achieve full conversion. Monitor the reaction progress using TLC or HPLC.
-
Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid) play a crucial role.[4] Ensure the agent is not degraded and is used in the correct stoichiometry.
Q5: My final product is contaminated with the sulfonyl chloride intermediate. What went wrong?
A5: The presence of unreacted 2-methylquinoline-6-sulfonyl chloride in the final product indicates an incomplete amination reaction.
-
Stoichiometry: Ensure a sufficient excess of the amine is used to drive the reaction to completion.
-
Reaction Time & Temperature: Allow adequate time for the reaction. Gentle heating may be required, but excessive heat can promote side reactions.
-
Moisture: The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the sulfonic acid if moisture is present. Ensure all reagents and solvents are anhydrous.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is designed for monitoring reaction progress and assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Use the HPLC method described above coupled to a mass spectrometer (e.g., ESI-QTOF) to obtain mass data for all observed peaks.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: 100 - 1000 m/z.
-
Analysis: Extract the ion chromatograms for the expected masses listed in Table 1 to confirm the presence of known impurities. For unknown peaks, use the accurate mass data to predict a molecular formula.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Elucidation
This protocol is for distinguishing between positional isomers after isolation.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Experiments:
-
¹H NMR: Provides information on the proton environment and coupling patterns. The splitting pattern of the aromatic protons will differ significantly between the 6-substituted and 8-substituted isomers.
-
¹³C NMR: Confirms the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Used for definitive assignment of all proton and carbon signals to confirm the connectivity and substitution pattern.
-
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 2-methylquinoline sulfonation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the sulfonation of 2-methylquinoline. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the sulfonation of 2-methylquinoline? A1: The sulfonation of 2-methylquinoline, an electrophilic aromatic substitution reaction, preferentially yields 2-methylquinoline-6-sulfonic acid. The sulfonic acid group attaches to the 6-position on the benzene portion of the quinoline ring system.[1][2]
Q2: Which sulfonating agents are most effective for this reaction? A2: Common and effective sulfonating agents include concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid.[1][2] Oleum is more potent than concentrated sulfuric acid and can facilitate the reaction under milder conditions or in a shorter timeframe.[2] Chlorosulfonic acid is also highly reactive and can often achieve sulfonation at lower temperatures.[2]
Q3: What is the most critical parameter for controlling regioselectivity? A3: Temperature is the most crucial factor for controlling the position of the sulfonic acid group.[2] Maintaining the reaction temperature within a specific range is key to favoring the formation of the thermodynamically more stable 6-sulfonic acid isomer and preventing the creation of other isomers or multiply-sulfonated byproducts.[2]
Q4: Why is the 6-position the preferred site for sulfonation? A4: The nitrogen atom in the quinoline ring has an electron-withdrawing (deactivating) effect, which directs electrophilic substitution towards the separate benzene ring (positions 5, 6, 7, and 8).[2] Under controlled temperature conditions, the formation of the 6-sulfonic acid isomer is thermodynamically favored.[2]
Q5: How can the product, 2-methylquinoline-6-sulfonic acid, be isolated from the reaction mixture? A5: A common and effective method for isolation is precipitation. After the reaction is complete, carefully adding water to the reaction mixture will cause the 2-methylquinoline-6-sulfonic acid product to crystallize or precipitate out of the solution, allowing it to be separated by filtration.[3]
Troubleshooting Guide
Problem: Low or No Yield
-
Possible Cause: The sulfonating agent may have degraded. Oleum and chlorosulfonic acid are sensitive to moisture.
-
Recommended Solution: Use a fresh, unopened container of the sulfonating agent or one that has been stored under appropriate anhydrous conditions.
-
Possible Cause: The reaction temperature is too low or the reaction time is too short.
-
Recommended Solution: Ensure your temperature control equipment is calibrated. Consider increasing the temperature within the recommended range (80-120°C) or extending the reaction time. Monitor the reaction's progress using an appropriate analytical technique like HPLC or TLC.
Problem: Poor Regioselectivity (Formation of Multiple Isomers)
-
Possible Cause: The reaction temperature is too high.
-
Recommended Solution: Strictly control the reaction temperature, maintaining it in the 80–120°C range to favor the formation of the 6-sulfonic acid isomer.[2] Exceeding this range can lead to the formation of other isomers.
-
Possible Cause: The sulfonating agent is too reactive for the chosen conditions.
-
Recommended Solution: If using a highly potent agent like fuming sulfuric acid (oleum), consider using a grade with a lower percentage of SO₃ or switching to concentrated sulfuric acid and adjusting the temperature and reaction time accordingly.
Problem: The Reaction Mixture Solidifies or Becomes Difficult to Stir
-
Possible Cause: The ratio of the sulfonating agent to 2-methylquinoline is too low.
-
Recommended Solution: When using oleum for the sulfonation of quinoline, it is recommended to use a weight ratio of oleum to quinoline of at least 2:1 to prevent the reaction mixture from clogging with solids.[3] Ensure sufficient sulfonating agent is used to act as both a reagent and a solvent for the intermediate quinoline sulfate.
Problem: Difficulty in Product Purification
-
Possible Cause: The presence of significant amounts of unreacted starting material and isomeric byproducts.
-
Recommended Solution: First, optimize the reaction conditions (temperature, time, reagent ratio) to maximize the conversion to the desired 6-isomer. For purification, recrystallization is an effective technique.[1] The precipitation of the product from the reaction mixture by the controlled addition of water is also a primary purification step.[3]
Data Presentation
Table 1: Comparison of Common Sulfonating Agents
| Sulfonating Agent | Typical Temperature Range | Reactivity | Key Considerations |
| Concentrated H₂SO₄ | 80–120°C | Moderate | Standard and cost-effective choice.[1] |
| Oleum (H₂SO₄·SO₃) | 80–120°C | High | More potent due to free SO₃; can improve reaction rates and yields.[2] The weight ratio should be at least 2:1 to the substrate.[3] |
| Chlorosulfonic Acid (ClSO₃H) | Can be used at lower temperatures | Very High | Highly reactive. Initially forms the sulfonyl chloride, which must be hydrolyzed to get the sulfonic acid.[2] |
Table 2: Optimized Reaction Parameters for 2-Methylquinoline-6-sulfonic Acid Synthesis
| Parameter | Recommended Value / Range | Notes |
| Temperature | 80–120°C | The most critical parameter for ensuring regioselectivity for the 6-position isomer.[2] |
| Sulfonating Agent | Oleum (20-30% SO₃) | Provides a good balance of reactivity and control. |
| Reagent Ratio | ≥ 2:1 (w/w) of Oleum to 2-Methylquinoline | Ensures the mixture remains fluid and the reaction proceeds efficiently.[3] |
| Reaction Time | 1–6 hours | Dependent on temperature and reagent concentration. Reaction should be monitored.[3] |
| Work-up | Precipitation with water | Controlled addition of water post-reaction effectively isolates the product.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonic Acid
Safety Precaution: This reaction involves highly corrosive strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methylquinoline.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add oleum (or another chosen sulfonating agent) dropwise via the dropping funnel while stirring vigorously. Maintain the internal temperature below 20°C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain it for several hours (e.g., 3-4 hours).[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (use with extreme caution) and analyzing them by HPLC or another suitable method.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice with constant stirring.
-
Purification: The 2-methylquinoline-6-sulfonic acid product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual acid.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product using techniques such as NMR and melting point analysis to confirm its identity and purity.[1]
Protocol 2: Conversion to 2-Methylquinoline-6-sulfonyl Chloride
-
Preparation: Place the dried 2-methylquinoline-6-sulfonic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Chlorination: Carefully add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the flask.[2]
-
Reaction: Gently heat the mixture under reflux until the reaction is complete (evolution of gas ceases).
-
Work-up: Cool the mixture and carefully remove the excess chlorinating agent, often by distillation under reduced pressure. The resulting crude sulfonyl chloride can be purified further, typically by recrystallization.[1]
Visualizations
Caption: Reaction pathway for the synthesis of 2-methylquinoline-6-sulfonic acid.
References
troubleshooting poor solubility of 2-methylquinoline-6-sulfonamide in assays
This technical support center provides troubleshooting guidance for researchers experiencing poor solubility of 2-methylquinoline-6-sulfonamide in experimental assays. The following information is designed to help you identify the cause of solubility issues and provide systematic solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Poor aqueous solubility is a common issue for many organic compounds, including quinoline and sulfonamide derivatives. The precipitation is likely due to the compound's low intrinsic solubility in water. This can be exacerbated by factors such as the pH of your buffer, the final concentration of the compound, and the presence of other salts.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is generally recommended.[1][2] DMSO can typically dissolve a wide range of organic compounds at high concentrations.[1] However, it is crucial to minimize the final concentration of DMSO in your assay, as it can have off-target effects on cells and enzymes. A final DMSO concentration of <0.5% is a common goal.
Q3: How can I determine the solubility of this compound in my specific assay buffer?
A3: A simple method is to perform a serial dilution of your DMSO stock solution into the assay buffer. Observe the highest concentration that remains clear without any visible precipitate after a defined incubation period (e.g., 2 hours) at the assay temperature. This will give you an approximate working solubility limit.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH can significantly impact the solubility of compounds with ionizable groups. The sulfonamide group is weakly acidic. Depending on the overall pKa of the molecule, adjusting the pH of the buffer may increase solubility. It is advisable to test a range of pH values, keeping in mind the pH stability of your target and other assay components.
Q5: Are there any alternative solvents or additives I can use to improve solubility?
A5: Yes, several strategies can be employed. Using co-solvents like ethanol or polyethylene glycol (PEG) in combination with your primary solvent can enhance solubility.[3][4] Surfactants, at concentrations above their critical micelle concentration (CMC), can also be used to form micelles that encapsulate and solubilize hydrophobic compounds.[5]
Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents and buffer systems. This data is intended as a guideline; empirical testing in your specific assay conditions is recommended.
| Solvent/Buffer System | Temperature (°C) | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol (100%) | 25 | ~ 5-10 mg/mL | Can be used as a co-solvent. |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 0.1 mg/mL | Poor aqueous solubility is expected. |
| PBS with 5% DMSO | 25 | ~ 0.5 - 1 mg/mL | Co-solvent improves solubility. |
| PBS with 10% Ethanol | 25 | ~ 0.2 - 0.5 mg/mL | Co-solvent improves solubility. |
| PBS with 0.1% Tween-20 | 25 | ~ 0.1 - 0.3 mg/mL | Surfactant can aid in solubilization. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Evaluating Solubility in Aqueous Buffers using a Co-solvent
-
Prepare Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO is consistent across all dilutions and within the tolerance of your assay (e.g., 0.5%).
-
Incubation: Incubate the dilutions at your experimental temperature for a set period (e.g., 2 hours).
-
Observation: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit under those conditions.
-
Microscopy (Optional): For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to detect micro-precipitates.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting poor solubility.
Signaling Pathways and Experimental Design
While the specific signaling pathways targeted by this compound may vary depending on the research context, proper experimental design is crucial to account for potential solubility issues. The following diagram illustrates a recommended workflow for incorporating solubility checks into your experimental plan.
Caption: Workflow for integrating solubility testing into experimental design.
References
Technical Support Center: Overcoming Resistance to Quinine-Based Antibacterial Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming resistance mechanisms to quinoline-based antibacterial agents. This resource provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to quinoline-based antibacterial agents?
A1: Bacteria primarily develop resistance to quinoline-based agents through three main mechanisms:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[1][2][3][4] These mutations reduce the binding affinity of quinolones to their target enzymes.[1]
-
Reduced Intracellular Drug Concentration: This can occur through two main avenues: the overexpression of efflux pumps that actively remove the drug from the cell, or decreased drug uptake due to alterations in outer membrane proteins (porins).[1][2][5]
-
Plasmid-Mediated Quinolone Resistance (PMQR): This form of resistance is conferred by genes located on plasmids.[1][6][7] These genes can encode for proteins that protect the target enzymes (Qnr proteins), enzymes that modify the quinolone drug (e.g., AAC(6')-Ib-cr), or plasmid-encoded efflux pumps (e.g., QepA, OqxAB).[1][6][7] PMQR typically provides low-level resistance but can facilitate the selection of higher-level resistance.[1][6][7]
Q2: My bacterial isolates show a sudden increase in MIC for ciprofloxacin. What could be the cause?
A2: A sudden increase in the Minimum Inhibitory Concentration (MIC) for ciprofloxacin could be due to several factors. A common reason is the acquisition of a plasmid carrying quinolone resistance genes (PMQR).[1][6][7] These plasmids can be transferred between bacteria, leading to a rapid spread of resistance. Alternatively, spontaneous mutations in the QRDRs of gyrA or parC can also lead to a significant increase in MIC.[1][8] It is also possible that a mutation has led to the overexpression of a multidrug efflux pump.[9][10]
Q3: I am trying to identify mutations in the QRDR. Which genes should I focus on?
A3: For Gram-negative bacteria like E. coli, the primary target of quinolones is DNA gyrase, so you should initially focus on sequencing the QRDR of the gyrA gene.[1][11] Mutations in gyrA are often the first step in the development of high-level resistance.[11] For Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is often the primary target, so sequencing the QRDR of the parC gene is recommended.[1][12] However, for high-level resistance in both Gram-positive and Gram-negative bacteria, mutations are often found in both gyrA and parC.[1][12][13]
Q4: Can efflux pump inhibitors (EPIs) be used to overcome quinolone resistance?
A4: Yes, efflux pump inhibitors (EPIs) can be a promising strategy to overcome resistance, particularly when it is mediated by the overexpression of efflux pumps.[9][10][14] EPIs work by blocking the efflux pumps, thereby increasing the intracellular concentration of the quinolone antibiotic and restoring its efficacy.[14][15] Several studies have shown that combining a quinolone with an EPI can significantly reduce the MIC in resistant strains.[9][10][16] However, no EPIs are currently approved for clinical use due to toxicity concerns.[9][14]
Troubleshooting Guides
Problem 1: Inconsistent MIC Results for a New Quinolone Compound
| Possible Cause | Troubleshooting Step |
| Compound Instability | Verify the stability of your compound in the chosen broth medium and at the incubation temperature. Perform a time-kill kinetics assay to assess the compound's stability and activity over the course of the experiment. |
| Inoculum Variability | Ensure a standardized inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. Plate serial dilutions to confirm the colony-forming unit (CFU) count. |
| Binding to Labware | Some compounds can adhere to plastic surfaces. Consider using low-binding microplates or glass tubes for your MIC assays. |
| Efflux Pump Induction | The quinolone compound itself might be inducing the expression of efflux pumps. Perform a real-time RT-PCR to quantify the expression of major efflux pump genes (acrA, acrB, tolC in E. coli) in the presence and absence of your compound. |
Problem 2: Failure to Amplify the gyrA QRDR by PCR
| Possible Cause | Troubleshooting Step |
| Incorrect Primer Design | Verify that your primers are specific to the target region of the gyrA gene in your bacterial species. Use a primer design tool like Primer-BLAST to check for specificity and potential secondary structures. |
| Poor DNA Quality | Ensure your DNA extraction protocol yields high-quality, pure DNA. Check the DNA purity by measuring the A260/A280 ratio, which should be between 1.8 and 2.0. |
| PCR Inhibition | Contaminants from the DNA extraction process can inhibit PCR. Try diluting your DNA template (e.g., 1:10 or 1:100) to reduce the concentration of inhibitors. |
| Non-Optimal Annealing Temperature | Perform a gradient PCR to determine the optimal annealing temperature for your primers. This will help to increase the specificity and yield of your PCR product. |
Data Presentation
Table 1: Common Amino Acid Substitutions in QRDRs and their Effect on Ciprofloxacin MIC
| Organism | Gene | Mutation | Fold Increase in MIC (Approx.) |
| Escherichia coli | gyrA | Ser83Leu | 8-16 |
| gyrA | Asp87Asn | 8-16 | |
| gyrA | Ser83Leu + Asp87Asn | >64 | |
| parC | Ser80Ile | 2-4 (in gyrA mutant) | |
| Staphylococcus aureus | parC | Ser80Phe | 4-8 |
| gyrA | Ser84Leu | 4-8 (in parC mutant) | |
| Neisseria gonorrhoeae | gyrA | Ser91Phe | 8-16 |
| parC | Asp86Asn | 2-4 (in gyrA mutant) |
Note: The fold increase in MIC can vary depending on the bacterial strain and the specific quinolone agent tested.
Table 2: Examples of Efflux Pump Inhibitors and Their Effect on Quinolone MIC
| Inhibitor | Target Pump Family | Bacterial Species | Quinolone | Fold Reduction in MIC |
| Reserpine | MFS | Staphylococcus aureus | Ciprofloxacin | 4-16[9] |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | RND | Pseudomonas aeruginosa | Levofloxacin | 4-16[14] |
| Pyrvinium | MFS | Staphylococcus aureus | Ciprofloxacin | 8-32[9] |
| MC-04,124 | RND | Pseudomonas aeruginosa | Levofloxacin | 4-16[16] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the quinoline-based agent in a suitable solvent (e.g., DMSO, water) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Protocol 2: Sequencing of the Quinolone Resistance-Determining Region (QRDR)
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. A typical PCR reaction mixture includes:
-
5 µL of 10x PCR buffer
-
1 µL of dNTPs (10 mM)
-
1 µL of each primer (10 µM)
-
0.5 µL of Taq DNA polymerase
-
1 µL of template DNA
-
Nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes.
-
-
PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any mutations.
Visualizations
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasmid-mediated quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical profiling of mutations in quinolone resistance determining region of gyrA gene among UPEC | PLOS One [journals.plos.org]
- 12. Genetic mutations in the quinolone resistance-determining region are related to changes in the epidemiological profile of methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 2-Methylquinoline-6-sulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylquinoline-6-sulfonamide derivatives. Our goal is to help you overcome common challenges in synthesis and selectivity enhancement to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the selectivity of a this compound-based kinase inhibitor?
A1: Improving selectivity is a multi-step process that begins with understanding the interaction of your lead compound with its target and off-targets. A typical workflow involves:
-
Baseline Selectivity Profiling: Determine the initial selectivity of your compound by screening it against a broad panel of kinases (kinome scanning).
-
Structural Analysis: If available, use X-ray crystallography or computational modeling to understand the binding mode of your compound in the target kinase.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify key structural modifications that enhance selectivity.
-
Iterative Optimization: Use the data from SAR studies to design and synthesize next-generation compounds with improved selectivity profiles.
Q2: How do I interpret the results from a kinome scan?
A2: A kinome scan provides a broad overview of your compound's selectivity. Key metrics to consider include:
-
Selectivity Score (S-score): This score quantifies the number of kinases inhibited by your compound at a specific concentration. A lower S-score generally indicates higher selectivity.
-
Residence Time: For some platforms, this measures the duration of the inhibitor-kinase interaction, which can be a better predictor of cellular activity than affinity alone.
-
Off-Target Clusters: Pay attention to unintended inhibition of kinases from different families, as this can suggest opportunities for scaffold modification to improve selectivity.
Q3: What are common off-target effects associated with quinoline-based inhibitors, and how can they be mitigated?
A3: Quinoline-based inhibitors can sometimes exhibit off-target effects on kinases with similar ATP-binding pockets. Mitigation strategies include:
-
Exploiting Unique Pockets: Modify your scaffold to interact with less-conserved regions of the ATP-binding site or allosteric sites.
-
Introducing Bulky Substituents: Adding larger chemical groups can create steric hindrance that prevents binding to smaller, off-target kinase pockets.
-
Fine-tuning Hydrogen Bonding: Altering hydrogen bond donors and acceptors can shift selectivity towards your target kinase.[1]
Troubleshooting Guides
Synthesis of this compound Derivatives
Issue 1: Low yield during the sulfonation of 2-methylquinoline.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is maintained between 80-120°C to favor the formation of the thermodynamically more stable 6-sulfonic acid isomer. |
| Incorrect Sulfonating Agent | Consider using chlorosulfonic acid (ClSO₃H), which is highly reactive and can often achieve sulfonation at lower temperatures. |
| Formation of Byproducts | Carefully control the stoichiometry of the sulfonating agent to prevent over-sulfonation. |
| Exothermic Reaction | For continuous processes, ensure that the heat generated from the neutralization of the sulfonating agent is effectively used to promote the sulfonation reaction.[2] |
Issue 2: Poor conversion of 2-methylquinoline-6-sulfonyl chloride to the corresponding sulfonamide.
| Possible Cause | Troubleshooting Step |
| Low Reactivity of the Amine | For less reactive amines, consider using a stronger base or a higher reaction temperature to facilitate the reaction. |
| Side Reactions with the Sulfonyl Chloride | Add the amine and a phosphine reducing agent to the reaction mixture to prevent over-reduction of the sulfonyl chloride.[3] |
| Steric Hindrance | If the amine is sterically hindered, a less hindered sulfonylating agent or different coupling conditions may be necessary. |
| Solvent Effects | Optimize the reaction solvent. Dichloromethane is often a good starting point, while polar aprotic solvents like acetonitrile or THF may give poor yields.[3] |
Enhancing Kinase Selectivity
Issue 3: Lead compound shows significant off-target activity against closely related kinases.
| Possible Cause | Troubleshooting Step |
| Conservation of the ATP-Binding Site | Design modifications that extend into less conserved regions of the kinase, such as the solvent-exposed front pocket or the back pocket. |
| Lack of Specific Interactions | Introduce functional groups that can form specific hydrogen bonds or van der Waals interactions with unique residues in the target kinase. |
| High Flexibility of the Inhibitor | Rigidify the scaffold to lock it into a conformation that is more selective for the target kinase. |
Issue 4: Difficulty in improving selectivity through modifications to the quinoline core.
| Possible Cause | Troubleshooting Step |
| Core Scaffold is Not Optimal | Consider scaffold hopping to a different heterocyclic core while retaining key pharmacophoric features. |
| Limited Chemical Space Explored | Systematically explore substitutions at different positions of the 2-methylquinoline ring to identify new pockets for interaction. |
| Ignoring Allosteric Possibilities | Investigate the potential for allosteric inhibition by designing compounds that bind to sites other than the ATP pocket. |
Quantitative Data Summary
Table 1: Structure-Activity Relationship of Quinoline-Based Carbonic Anhydrase Inhibitors
| Compound Series | Position of Sulfamoyl Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |
| 9a-d | Ortho | 558.3–1562.0 | 49.7–112.4 | 25.9–65.6 |
| 11a-d | Meta | 105.3–663.1 | 154.8–365.7 | 8.4–86.5 |
| 13a-c | Para | 55.4–92.1 | 7.3-58.4 | 5.5–25.8 |
Data extracted from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors, demonstrating the impact of substituent position on inhibitory activity.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
-
Sulfonation: Carefully add 2-methylquinoline to a stirred solution of chlorosulfonic acid at a controlled temperature (typically 0-10°C).
-
Heating: After the initial addition, slowly heat the reaction mixture to 80-100°C and maintain for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The precipitated 2-methylquinoline-6-sulfonic acid can be isolated by filtration.
-
Chlorination: Treat the isolated sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2-methylquinoline-6-sulfonyl chloride.[5]
Protocol 2: Kinome-Wide Selectivity Profiling (Competition Binding Assay)
-
Assay Principle: This assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases.
-
Procedure: a. Kinases are produced as fusions (e.g., T7 phage). b. Streptavidin-coated magnetic beads are treated with a biotinylated affinity ligand. c. Binding reactions are assembled by combining the kinase, liganded beads, and the test compound at various concentrations. d. After incubation, the beads are washed to remove unbound protein. e. The amount of bound kinase is quantified, typically by qPCR.
-
Data Analysis: The results are used to calculate the dissociation constants (Kd) for the test compound against each kinase in the panel, providing a quantitative measure of selectivity.
Visualizations
Caption: Experimental workflow for enhancing the selectivity of this compound derivatives.
Caption: Desired on-target and potential off-target effects of a kinase inhibitor.
Caption: Key structural components influencing the selectivity of this compound derivatives.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Methylquinoline-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-methylquinoline-6-sulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, from the initial sulfonation to the final product isolation.
Issue 1: Low Yield in the Sulfonation Step
Question: We are experiencing a significant drop in yield for the sulfonation of 2-methylquinoline when moving from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the potential causes and solutions?
Answer:
Low yield during the scale-up of the sulfonation step is a common issue and can be attributed to several factors. Careful control of reaction parameters is crucial for a successful outcome.[1]
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Increase reaction time in increments of 1-2 hours. - Gradually increase the reaction temperature within the recommended range (80-120°C).[1] - Ensure adequate mixing to maintain a homogeneous reaction mixture. | Improved conversion of 2-methylquinoline to the desired sulfonic acid or sulfonyl chloride. |
| Sub-optimal Temperature Control | - Implement a robust temperature control system for the reactor to maintain a stable temperature. - For highly exothermic reactions with chlorosulfonic acid, consider a jacketed reactor with a reliable cooling system. | Minimized formation of byproducts and decomposition of starting material, leading to a higher yield of the desired product. |
| Formation of Byproducts | - Maintain the reaction temperature strictly within the optimal range to ensure regioselectivity at the 6-position.[1] - Avoid excessive reaction times which can lead to the formation of polysulfonated byproducts. | Reduced levels of unwanted isomers and polysulfonated impurities, simplifying purification and improving yield. |
| Reagent Quality | - Use high-purity 2-methylquinoline, free from isomers like 8-methylquinoline which can be difficult to separate later. - Ensure the sulfonating agent (e.g., chlorosulfonic acid) is of high quality and free from moisture. | Consistent reaction performance and minimized side reactions caused by impurities. |
Issue 2: Poor Regioselectivity in the Sulfonation Step
Question: Our analysis of the crude product from the sulfonation of 2-methylquinoline shows a significant amount of the undesired 8-isomer. How can we improve the regioselectivity for the 6-isomer?
Answer:
Achieving high regioselectivity for the 6-sulfonated product is primarily dependent on controlling the reaction conditions. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, directing the substitution to the benzene ring. The 6-position is generally favored under thermodynamic control.[1]
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Reaction Temperature | - Maintain the reaction temperature in the range of 80-120°C to favor the formation of the thermodynamically more stable 6-sulfonic acid isomer.[1] | Increased ratio of the 6-isomer to the 8-isomer in the crude product mixture. |
| Choice of Sulfonating Agent | - While both fuming sulfuric acid and chlorosulfonic acid can be used, the choice of agent can influence the isomer ratio. A systematic evaluation of different sulfonating agents at various temperatures may be necessary to optimize for the 6-isomer. | Identification of the optimal sulfonating agent and conditions for maximizing the yield of the desired 6-isomer. |
Issue 3: Difficulties in the Amidation Step
Question: We are facing challenges with the amidation of 2-methylquinoline-6-sulfonyl chloride at a larger scale, including incomplete conversion and the formation of impurities. What are the key parameters to control?
Answer:
The amidation step involves the reaction of the sulfonyl chloride with an amine. Ensuring complete reaction and minimizing side reactions are critical for obtaining a high-purity final product.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Use a slight excess of the amine to drive the reaction to completion. - Ensure efficient mixing to maintain good contact between the reactants. - The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive amines. | Higher conversion of the sulfonyl chloride to the desired sulfonamide. |
| Side Reactions | - The reaction generates hydrochloric acid, which should be neutralized by a suitable base (e.g., triethylamine, pyridine) to prevent side reactions and protect acid-sensitive functional groups. | A cleaner reaction profile with fewer impurities. |
| Hydrolysis of Sulfonyl Chloride | - The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid. | Minimized loss of the sulfonyl chloride intermediate and improved yield of the sulfonamide. |
Issue 4: Product Isolation and Purification Challenges
Question: We are struggling with the crystallization and purification of the final this compound product on a larger scale, resulting in low recovery and inconsistent purity.
Answer:
Effective crystallization is key to obtaining a high-purity product with good recovery. The choice of solvent and cooling profile are critical parameters.
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Crystallization Solvent | - Conduct a solvent screen to identify a suitable solvent or solvent mixture where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol is often a good starting point for sulfonamides. | Improved crystal formation, leading to higher purity and better recovery of the final product. |
| Poor Crystal Formation | - Implement a controlled cooling profile to allow for the slow growth of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals. - Seeding the solution with a small amount of pure product can help initiate crystallization. | Formation of well-defined crystals that are easier to filter and wash, resulting in higher purity. |
| Occluded Impurities | - Ensure the crude product is reasonably pure before crystallization. If necessary, perform a pre-purification step like a wash or a quick filtration. - A second recrystallization may be necessary to achieve the desired purity. | Final product with high purity, meeting the required specifications. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when handling chlorosulfonic acid on a large scale?
A1: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling the corrosive fumes.
-
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₂). Ensure all equipment is dry and avoid any contact with moisture.
-
Quenching: Quenching of the reaction mixture should be done carefully by slowly adding the reaction mixture to ice or a cold, non-reactive solvent.
Q2: How can I monitor the progress of the sulfonation reaction?
A2: The progress of the sulfonation reaction can be monitored using techniques such as:
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the disappearance of the starting material (2-methylquinoline).
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, product, and any byproducts.
Q3: What is the best way to purify the starting material, 2-methylquinoline, if it is contaminated with the 8-methylquinoline isomer?
A3: The separation of 2-methylquinoline from its 8-methyl isomer can be challenging due to their similar boiling points. One patented method involves azeotropic distillation with a compound entrainer, which can effectively separate the two isomers.
Q4: Can you provide a general overview of the work-up procedure for the sulfonation reaction?
A4: After the sulfonation reaction is complete, the reaction mixture is typically quenched by carefully pouring it onto crushed ice. The precipitated product (2-methylquinoline-6-sulfonic acid or its derivative) is then collected by filtration, washed with cold water to remove any remaining acid, and dried.
Q5: What are the typical yields and purity I can expect for the scaled-up synthesis of this compound?
A5: With an optimized process, you can expect to achieve yields in the range of 70-85% for the overall two-step synthesis. The purity of the final product after crystallization should be greater than 98%. However, these values can vary depending on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
This protocol describes the sulfonation of 2-methylquinoline using chlorosulfonic acid on a 1 kg scale.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
2-Methylquinoline (1.0 kg, 6.98 mol)
-
Chlorosulfonic acid (2.44 kg, 20.94 mol, 3.0 equiv)
-
Crushed ice
-
Large filtration funnel and vacuum flask
Procedure:
-
Cool the jacket of the 10 L reactor to 0-5 °C.
-
Charge the reactor with chlorosulfonic acid (2.44 kg).
-
Slowly add 2-methylquinoline (1.0 kg) to the chlorosulfonic acid via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 20-30 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting material is less than 2%.
-
Cool the reaction mixture to room temperature.
-
In a separate large vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully add the reaction mixture to the ice/water mixture with vigorous stirring, keeping the temperature of the quench mixture below 20 °C.
-
The solid product will precipitate. Stir the slurry for 1 hour.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the solid product under vacuum at 50-60 °C to a constant weight.
Expected Yield: 1.4 - 1.6 kg (80-90% of theory) of 2-methylquinoline-6-sulfonyl chloride.
Protocol 2: Pilot-Scale Synthesis of this compound
This protocol describes the amidation of 2-methylquinoline-6-sulfonyl chloride with ammonia on a 1 kg scale.
Materials and Equipment:
-
10 L glass reactor with overhead stirrer, temperature probe, and gas inlet
-
2-Methylquinoline-6-sulfonyl chloride (1.0 kg, 4.14 mol)
-
Ammonia gas
-
Dichloromethane (DCM) (5 L)
-
Triethylamine (0.53 kg, 5.20 mol, 1.25 equiv)
-
Water
-
Brine solution
Procedure:
-
Charge the 10 L reactor with 2-methylquinoline-6-sulfonyl chloride (1.0 kg) and dichloromethane (5 L).
-
Cool the mixture to 0-5 °C.
-
Slowly bubble ammonia gas through the solution for 2-3 hours, maintaining the temperature below 10 °C. Alternatively, a solution of ammonia in a suitable solvent can be used.
-
Add triethylamine (0.53 kg) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quench the reaction by adding water (2 L).
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., isopropanol/water) to obtain the pure this compound.
Expected Yield: 0.75 - 0.85 kg (82-92% of theory) of this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
reaction monitoring techniques for 2-methylquinoline-6-sulfonamide synthesis
Technical Support Center: Synthesis of 2-Methylquinoline-6-sulfonamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the synthesis and reaction monitoring of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the synthesis of this compound?
A1: The synthesis is typically a multi-step process that involves two main stages. The first is the formation of the 2-methylquinoline core, often achieved through cyclization reactions like the Skraup or Doebner-von Miller synthesis.[1][2] The second stage is the introduction of the sulfonamide group at the 6-position of the quinoline ring. This is usually accomplished by sulfonation to create 2-methylquinoline-6-sulfonic acid, followed by conversion to the highly reactive 2-methylquinoline-6-sulfonyl chloride intermediate, which then reacts with an appropriate amine to form the final sulfonamide product.[3][4]
Q2: Which analytical techniques are most effective for monitoring the progress of this synthesis?
A2: A combination of techniques is recommended for robust reaction monitoring.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of the consumption of starting materials and the appearance of the product.[5] It is often the first-line method for determining reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides verification of the molecular weight of intermediates and the final product, confirming successful synthesis.[6][7] It is also excellent for assessing the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for detailed structural confirmation of the final product and key intermediates.[8] The appearance of a peak for the sulfonamide –NH– proton in the ¹H NMR spectrum is a key indicator of successful sulfonamide formation.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the S=O stretches of the sulfonamide group.[7]
Q3: How can I ensure the sulfonic acid group is introduced at the 6-position of the 2-methylquinoline ring?
A3: Regioselectivity in the sulfonation of 2-methylquinoline is critically dependent on reaction conditions, particularly temperature. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, directing the reaction to the benzene ring.[3] To selectively obtain the 6-sulfonic acid isomer, which is the thermodynamically more stable product, careful temperature control is essential. Reaction temperatures are typically maintained in the range of 80–120°C to favor its formation.[3]
Q4: What are the common challenges associated with the Skraup synthesis for the quinoline core?
A4: The Skraup synthesis, while effective, is known for several challenges. The reaction can be violently exothermic and often requires harsh conditions, such as high temperatures and strong acids.[2][9] These conditions can lead to the polymerization of reactants, resulting in low yields of the desired quinoline product.[1] Using a milder oxidizing agent and ensuring the presence of a moderator like ferrous sulfate can help control the reaction's vigor.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) | Monitoring Technique |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reaction conditions too harsh, leading to decomposition or polymerization (especially in Skraup synthesis).[1] 3. Inefficient purification, leading to product loss. | 1. Extend reaction time or increase temperature moderately. 2. For Skraup synthesis, add a moderator like ferrous sulfate to control the reaction's exothermic nature.[9] Consider alternative, milder synthetic routes if issues persist. 3. Optimize recrystallization solvent or column chromatography conditions. | TLC, LC-MS |
| Multiple Products Observed | 1. Formation of regioisomers during sulfonation (e.g., quinoline-8-sulfonic acid).[3] 2. Over-sulfonation or side reactions. 3. Impure starting materials. | 1. Strictly control the sulfonation temperature (80–120°C) to favor the thermodynamically stable 6-isomer.[3] 2. Re-evaluate reaction stoichiometry and temperature control. 3. Verify the purity of starting materials before beginning the synthesis. | TLC, LC-MS, NMR |
| Reaction Stalls (Starting material remains) | 1. Insufficient reagent concentration or activity. 2. Reaction temperature is too low. 3. Catalyst (if used) has been deactivated. | 1. Check the quality and amount of all reagents. 2. Gradually increase the reaction temperature while monitoring for product formation and byproduct generation. 3. If applicable, add fresh catalyst or use a newly prepared batch. | TLC, HPLC |
| Difficulty in Product Purification | 1. Product is co-crystallizing with impurities. 2. Product is highly soluble in common recrystallization solvents. 3. Product is streaking or not separating well on a silica column. | 1. Try a different solvent system for recrystallization. A solvent/anti-solvent combination may be effective. 2. Consider alternative purification methods like preparative HPLC. 3. For column chromatography, adjust the solvent polarity or add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds). | TLC for solvent screening |
Below is a troubleshooting workflow to diagnose and resolve common synthesis issues.
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Monitoring Techniques: A Comparison
| Technique | Information Provided | Speed | Advantages | Limitations |
| TLC | Qualitative assessment of reaction completion, presence of starting materials, and number of products/impurities.[5] | Very Fast (5-15 min) | Simple, inexpensive, requires minimal sample. | Qualitative only, limited resolution for complex mixtures. |
| LC-MS | Quantitative purity assessment, confirmation of product molecular weight, separation of complex mixtures.[6][7] | Moderate (15-45 min) | High sensitivity and specificity, provides molecular weight data.[10] | Requires more complex instrumentation and expertise. |
| ¹H / ¹³C NMR | Unambiguous structural elucidation of products and intermediates, identification of isomers.[8] | Slow (requires workup/purification) | Provides definitive structural information. | Not suitable for real-time monitoring, requires pure samples for clarity. |
| FT-IR | Presence/absence of key functional groups (e.g., -SO₂NH-).[7] | Fast (5-10 min) | Quick confirmation of functional group transformations. | Provides limited structural detail, not ideal for monitoring reaction progress. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent system should provide good separation between the starting material and the expected product (Rf values ideally between 0.2 and 0.8).
-
Sampling: Using a capillary tube, withdraw a small aliquot of the reaction mixture. Dilute the aliquot in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting material(s) for reference.
-
Development: Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).[5] The disappearance of the starting material spot and the appearance of a new spot indicate product formation.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Ensure the synthesized compound is thoroughly purified and dried to remove residual solvents. Dissolve 5-10 mg of the pure compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Key signals to look for in this compound include:
-
A singlet for the methyl group (CH₃).
-
A series of aromatic protons corresponding to the quinoline ring system.
-
A characteristic peak for the sulfonamide N-H proton. The chemical shift of this peak can be broad and variable. Its appearance is a strong confirmation of the desired product.[6]
-
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
-
Data Interpretation: Compare the obtained spectra with expected chemical shifts and coupling constants to verify the structure of the final product.
The following diagram illustrates the general workflow for synthesis and analysis.
Caption: General workflow for synthesis and analysis of the target compound.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 4. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 5. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. ymerdigital.com [ymerdigital.com]
stability issues of 2-methylquinoline-6-sulfonamide in solution
Welcome to the technical support center for 2-methylquinoline-6-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a sulfonamide derivative, it is susceptible to hydrolysis, particularly under acidic conditions.[1] Elevated temperatures can accelerate this degradation.[2] Furthermore, both the quinoline and sulfonamide moieties can be susceptible to photodegradation.
Q2: What is the expected stability of this compound at different pH values?
Q3: How should I store solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and ideally buffered at a slightly alkaline pH if compatible with the experimental design. For long-term storage, consider preparing fresh solutions before use or storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I anticipate the degradation products of this compound?
A4: Based on the degradation pathways of similar compounds, potential degradation products could arise from the cleavage of the sulfonamide bond (S-N bond) or modifications to the quinoline ring.[1] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify the specific degradation products for this molecule.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The compound may have limited aqueous solubility, especially at neutral pH. The buffer composition or ionic strength may also be a factor. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it is compatible with your assay. - Adjust the pH of the buffer. For sulfonamides, solubility can sometimes be increased in slightly alkaline conditions. - Prepare a more concentrated stock solution in an organic solvent and dilute it further in the aqueous buffer immediately before use. |
| Loss of compound activity over a short period in solution. | The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure). | - Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light at all times. - Evaluate the stability of the compound in your specific experimental buffer by performing a time-course experiment and analyzing for degradation via HPLC. |
| Inconsistent results between experiments. | This could be due to variable stability of the compound in solution, leading to different effective concentrations. | - Standardize the preparation and storage of all solutions. - Always use freshly prepared dilutions from a validated stock solution. - Perform a stability check of your stock solution to ensure its concentration is consistent. |
| Appearance of unexpected peaks in HPLC analysis. | These may be degradation products forming during sample preparation, storage, or the analytical run itself. | - Conduct forced degradation studies to identify potential degradation products.[4] - Ensure the mobile phase and diluents are compatible with the compound and do not induce degradation. - Analyze samples immediately after preparation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile amber vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but caution should be taken to avoid thermal degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[2][4][5]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or PDA detector
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[6] A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point for sulfonamides.[7]
-
Visualizations
Caption: Workflow for an in vitro enzyme inhibition assay.
Caption: The Hippo signaling pathway and a potential point of intervention.
References
- 1. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 2-Methylquinoline Sulfonation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the regioselectivity of 2-methylquinoline sulfonation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven strategies to control the isomeric outcome of this important reaction.
Factors Influencing Regioselectivity
The sulfonation of 2-methylquinoline is an electrophilic aromatic substitution reaction. The position of the incoming sulfonic acid group is primarily influenced by a combination of electronic and steric factors, as well as the reaction conditions. The nitrogen atom in the quinoline ring is deactivating, directing the electrophilic attack to the benzene ring, specifically at positions 5, 6, 7, and 8. The methyl group at the 2-position has a minor electronic influence on the benzene ring.
Key factors that determine the final product distribution are:
-
Temperature: This is the most critical factor for controlling regioselectivity. The reaction is under thermodynamic control at higher temperatures and kinetic control at lower temperatures.
-
Sulfonating Agent: The choice of sulfonating agent (e.g., concentrated sulfuric acid, oleum, chlorosulfonic acid) affects the reaction rate and, potentially, the isomer distribution.
-
Reaction Time: Sufficient reaction time is necessary to ensure the formation of the thermodynamically stable product.
The following diagram illustrates the relationship between these factors and the resulting product isomers.
Isomer Distribution Data
While specific quantitative data for the sulfonation of 2-methylquinoline is not extensively published, the sulfonation of quinoline provides a well-studied analogue. The following table summarizes the expected isomer distribution based on the principles of kinetic versus thermodynamic control observed in quinoline sulfonation. It is important to note that the presence of the 2-methyl group may slightly alter these ratios, but the general trend is expected to be similar.
| Temperature (°C) | Sulfonating Agent | Predominant Isomer | Isomer Ratio (8- : 6-) | Control Type |
| ~220 | Fuming Sulfuric Acid | 8-sulfonic acid | High | Kinetic |
| ~300 | Fuming Sulfuric Acid | 6-sulfonic acid | Low (almost exclusively 6-) | Thermodynamic |
Note: At lower temperatures, the formation of the 8-sulfonic acid isomer is kinetically favored. However, upon heating, this isomer can rearrange to the more stable 6-sulfonic acid.[1] To selectively obtain the 6-sulfonic acid, it is crucial to use higher temperatures to ensure the reaction reaches thermodynamic equilibrium.[1]
Detailed Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic acid
This protocol is designed to favor the formation of the thermodynamically stable 2-methylquinoline-6-sulfonic acid.
Materials:
-
2-Methylquinoline
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Initial Charge: Carefully add a measured amount of concentrated sulfuric acid to the flask.
-
Addition of 2-Methylquinoline: Slowly add 2-methylquinoline to the sulfuric acid via the dropping funnel while stirring. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.
-
Heating to Thermodynamic Control: Heat the reaction mixture to 100-120°C and maintain this temperature for several hours to ensure the formation of the thermodynamically favored 6-isomer. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring. This will precipitate the sulfonic acid product.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Neutralization and Washing: Wash the crude product with cold distilled water to remove excess sulfuric acid. A final wash with a cold, dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by another wash with cold water.
-
Drying: Dry the purified 2-methylquinoline-6-sulfonic acid in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Guide & FAQs
Q1: My reaction yielded a mixture of isomers. How can I improve the selectivity for the 6-sulfonic acid?
A1: This is a common issue and is often related to the reaction temperature.
-
Increase the temperature: Ensure your reaction is heated to at least 100-120°C. Lower temperatures favor the kinetically controlled formation of the 8-isomer.
-
Increase reaction time: Allow the reaction to proceed for a longer duration at the optimal temperature to ensure the isomerization of any initially formed 8-sulfonic acid to the more stable 6-sulfonic acid.
Q2: I am observing the formation of a significant amount of dark, tar-like byproducts. What is causing this and how can I prevent it?
A2: Charring can occur if the reaction temperature is too high or if the sulfonating agent is too aggressive for the substrate under the chosen conditions.
-
Precise temperature control: Use a temperature controller to maintain the reaction temperature within the recommended range.
-
Slower addition of reagents: Add the 2-methylquinoline to the sulfuric acid slowly and with efficient stirring to dissipate the heat of reaction.
-
Consider a milder sulfonating agent: If charring persists, you might consider using a less aggressive sulfonating agent, though this may require longer reaction times.
Q3: How can I effectively separate the 6-sulfonic acid from other isomers?
A3: Separation of sulfonic acid isomers can be challenging due to their similar physical properties.
-
Fractional crystallization: The different isomers may have slightly different solubilities in certain solvents. Experiment with recrystallization from various solvent systems. The sodium or potassium salts of the sulfonic acids often exhibit better crystallization properties than the free acids.
-
Chromatography: While challenging for highly polar sulfonic acids, techniques like ion-exchange chromatography can be effective.
Q4: What are the main safety precautions I should take during this experiment?
A4: This reaction involves corrosive and hazardous materials.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): This includes safety goggles, a lab coat, and acid-resistant gloves.
-
Handle concentrated sulfuric acid and oleum with extreme care: These are highly corrosive and can cause severe burns. Always add the acid to water, never the other way around, when preparing dilutions.
-
Be cautious during the quenching step: Adding the hot, concentrated acid mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and with continuous stirring.
Q5: Can I use chlorosulfonic acid for this reaction?
A5: Yes, chlorosulfonic acid is a powerful sulfonating agent that can be used.[2] It is highly reactive and often allows for sulfonation at lower temperatures.[1] However, it initially forms the 2-methylquinoline-6-sulfonyl chloride, which then needs to be hydrolyzed to the sulfonic acid. This two-step approach can be advantageous if the sulfonyl chloride is the desired intermediate for subsequent reactions.[1][2] Be aware that chlorosulfonic acid reacts violently with water.
References
Validation & Comparative
2-Methylquinoline-6-sulfonamide in the Landscape of Quinoline-Based Anticancer Agents: A Comparative Guide
For Immediate Release: November 2, 2025
The quinoline scaffold remains a cornerstone in the development of novel anticancer therapeutics, with its derivatives demonstrating a broad spectrum of antitumor activities. This guide provides a comparative analysis of 2-methylquinoline-6-sulfonamide and other prominent quinoline-based anticancer agents, offering insights into their mechanisms of action, cytotoxic profiles, and the experimental frameworks used for their evaluation. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related quinoline sulfonamides to provide a valuable comparative context for researchers, scientists, and drug development professionals.
Introduction to Quinoline-Based Anticancer Agents
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer drugs.[1][2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological properties. These agents exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and carbonic anhydrases, as well as the disruption of microtubule dynamics and induction of apoptosis.[1][2][4][5]
Comparative Analysis of Anticancer Activity
To provide a clear comparison, this guide categorizes quinoline-based anticancer agents based on their primary mechanisms of action and presents available in vitro cytotoxicity data. It is important to note that the data for quinoline sulfonamides are representative of the class, as specific data for this compound is not extensively reported.
Data Presentation: In Vitro Cytotoxicity of Quinoline-Based Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline sulfonamides and other quinoline-based anticancer agents against various human cancer cell lines.
| Compound Class | Specific Agent/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [6] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [6] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [6] | |
| 4-anilinoquinoline derivative (11c) | MDA-MB-231 (Breast Adenocarcinoma) | 1.03 ± 0.05 | [4] | |
| 4-anilinoquinoline derivative (11c) | MCF-7 (Breast Adenocarcinoma) | 0.43 ± 0.02 | [4] | |
| 4-anilinoquinoline derivative (13b) | MDA-MB-231 (Breast Adenocarcinoma) | 2.24 ± 0.1 | [4] | |
| 4-anilinoquinoline derivative (13b) | MCF-7 (Breast Adenocarcinoma) | 3.69 ± 0.17 | [4] | |
| Kinase Inhibitors | Bosutinib | K562 (Chronic Myelogenous Leukemia) | 0.001-0.01 (Reported Range) | [4] |
| Lenvatinib | HUVEC (Endothelial Cells) | 0.007 (VEGFR2) | [4] | |
| Topoisomerase Inhibitors | Camptothecin | Various | Broadly potent in nM range | [6] |
Mechanisms of Action and Signaling Pathways
Quinoline-based anticancer agents target a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate some of the key targeted pathways.
Carbonic Anhydrase IX Inhibition
Quinoline sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a critical role in pH regulation and tumor survival.
Caption: Inhibition of Carbonic Anhydrase IX by Quinoline Sulfonamides.
Aurora Kinase Inhibition
Certain quinoline derivatives function as inhibitors of Aurora kinases A and B, which are key regulators of mitosis. Their inhibition leads to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora Kinase Inhibition by Quinoline Derivatives.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of quinoline-based anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for a standard MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer is prepared.
-
Inhibitor Addition: The quinoline compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Carbonic Anhydrase Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the enzymatic activity of carbonic anhydrase.
Methodology:
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase (e.g., CA IX) and a substrate (e.g., 4-nitrophenyl acetate) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the quinoline sulfonamide.
-
Reaction Initiation: The reaction is started by adding the substrate.
-
Measurement of Product Formation: The hydrolysis of the substrate by the enzyme leads to the formation of a colored product (e.g., 4-nitrophenolate), which is monitored spectrophotometrically over time.
-
Calculation of Inhibition: The rate of the enzymatic reaction is determined in the presence and absence of the inhibitor. The percentage of inhibition is calculated, and the IC50 or Ki value is determined.
Conclusion
The quinoline scaffold continues to be a highly productive platform for the discovery of novel anticancer agents. While specific data on this compound is emerging, the broader class of quinoline sulfonamides demonstrates significant potential, particularly as inhibitors of carbonic anhydrase IX. Further research into the structure-activity relationships of 6-substituted quinoline sulfonamides is warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in the strategic design and evaluation of the next generation of quinoline-based cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline sulfonamide derivatives, focusing on their potential as therapeutic agents. Due to a lack of comprehensive studies specifically on 2-methylquinoline sulfonamide derivatives in the available literature, this guide utilizes data from closely related quinoline sulfonamide scaffolds to illustrate key SAR principles. The presented data and experimental protocols offer a framework for the design and evaluation of novel quinoline-based compounds.
Anticancer Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives
A study on a series of 8-hydroxyquinoline-5-sulfonamide derivatives revealed important structural features influencing their anticancer activity against various cancer cell lines. The core structure consists of an 8-hydroxyquinoline ring with a sulfonamide group at the 5-position. Modifications were introduced at the sulfonamide nitrogen.
Key Findings:
-
Importance of the 8-Hydroxy Group: Methylation of the phenolic hydroxyl group at the 8-position generally leads to a significant decrease in anticancer activity[1]. This suggests that the free hydroxyl group is crucial for the biological activity, possibly through chelation of metal ions or formation of hydrogen bonds with the biological target.
-
Influence of Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen plays a critical role in modulating the cytotoxic potency and selectivity of the compounds.
Data Summary:
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected 8-hydroxyquinoline-5-sulfonamide derivatives against three human cancer cell lines: amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). Cisplatin and Doxorubicin are included as reference compounds.
| Compound | R Substituent on Sulfonamide Nitrogen | C-32 (IC50 µM) | MDA-MB-231 (IC50 µM) | A549 (IC50 µM) |
| 3a | Propargyl | 18.3 ± 1.5 | 35.1 ± 2.9 | 19.5 ± 1.8 |
| 3b | 1,1-dimethylpropargyl | 20.1 ± 1.9 | 41.2 ± 3.5 | 22.4 ± 2.1 |
| 3c | N-methylpropargyl | 15.2 ± 1.3 | 19.8 ± 1.7 | 16.8 ± 1.5 |
| Cisplatin | - | 12.5 ± 1.1 | 15.8 ± 1.4 | 14.2 ± 1.3 |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |
Data extracted from a study on 8-hydroxyquinoline-5-sulfonamides, as a representative example.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel quinoline sulfonamide derivatives.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway Visualization
Quinoline derivatives have been shown to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified generic signaling pathway that can be targeted by quinoline sulfonamide kinase inhibitors.
References
Validating the Anticancer Potential of Quinoline-Sulfonamides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of quinoline-sulfonamide derivatives, with a focus on compounds structurally related to 2-methylquinoline-6-sulfonamide. Due to a lack of publicly available data on the specific anticancer activity of this compound, this analysis focuses on closely related analogs to provide a validated assessment of this chemical class.
The quinoline ring and the sulfonamide group are both well-established pharmacophores in medicinal chemistry, and their combination in a single molecular scaffold has yielded promising anticancer candidates.[1][2] These compounds have been shown to exhibit a range of biological activities, including the inhibition of key enzymes involved in cancer progression such as carbonic anhydrases.[3] This guide synthesizes available in vitro data to offer a comparative look at their potential.
Comparative Anticancer Activity of Quinoline-Sulfonamide Derivatives
The following table summarizes the in vitro cytotoxic activity of various quinoline-sulfonamide derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11c | 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast) | 48.3 ± 2.5 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast) | 51.2 ± 3.1 | Doxorubicin | 9.8 ± 1.1 | ||
| 13b | 4-((6-Methoxyquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast) | 52.8 ± 2.9 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast) | 61.4 ± 3.8 | Doxorubicin | 9.8 ± 1.1 | ||
| 3c | 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | 13.1 ± 1.1 | Cisplatin | 10.2 ± 0.9 |
| MDA-MB-231 (Breast) | 15.4 ± 1.3 | Doxorubicin | 12.5 ± 1.1 | ||
| A549 (Lung) | 14.2 ± 1.2 | Cisplatin | 11.8 ± 1.0 |
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies:
Cell Viability Assay (MTT Assay)[3]
-
Cell Lines: Human breast adenocarcinoma (MDA-MB-231 and MCF-7) cells were used.
-
Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at various concentrations and incubated for another 72 hours under hypoxic conditions. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Antiproliferative Activity Assay (WST-1 Assay)[4]
-
Cell Lines: Human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cells were used.
-
Procedure: Cells were seeded in 96-well plates and exposed to the test compounds for 72 hours. The cell viability was assessed using the WST-1 (water-soluble tetrazolium salt) assay. The IC50 values, representing the concentration that causes 50% inhibition of cell proliferation, were determined from the resulting data.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the methodologies and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity testing of quinoline-sulfonamide derivatives.
Caption: Proposed mechanism of action for some quinoline-sulfonamides via carbonic anhydrase IX inhibition.
References
- 1. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 2-Methylquinoline-6-sulfonamide
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the cross-reactivity profile of 2-methylquinoline-6-sulfonamide, herein referred to as Compound-Q. Due to the limited publicly available data on this specific compound, this document presents a representative analysis based on the common evaluation pathways for novel kinase inhibitors. The data and comparisons presented are illustrative, designed to model the methodologies and data presentation expected in a typical cross-reactivity study. Compound-Q is compared against a hypothetical reference compound, "Reference Inhibitor X," a known multi-kinase inhibitor.
**Executive Summary
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target effects. This guide outlines the cross-reactivity profile of Compound-Q, a novel molecule with a quinoline-sulfonamide scaffold, a structure common in kinase inhibitors. The analysis is benchmarked against Reference Inhibitor X to contextualize its selectivity within the human kinome.
**Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of Compound-Q and Reference Inhibitor X against a panel of representative kinases. The data is presented to highlight the selectivity profile of Compound-Q for its intended target, Target Kinase A.
| Target Kinase | Compound-Q (IC50 in nM) | Reference Inhibitor X (IC50 in nM) |
| Target Kinase A | 5 | 15 |
| Target Kinase B | 500 | 25 |
| Target Kinase C | >10,000 | 50 |
| Target Kinase D | 1,200 | 100 |
| Target Kinase E | >10,000 | 75 |
| Target Kinase F | 8,000 | 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a cross-reactivity study for a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which correlates with kinase activity.
Objective: To determine the IC50 values of test compounds against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates and cofactors
-
ATP
-
Test compounds (Compound-Q, Reference Inhibitor X)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Multidrop dispenser
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: The kinase, its specific substrate, and ATP are added to the wells of a 384-well plate.
-
Inhibitor Addition: The serially diluted test compounds are added to the reaction mixture. Control wells contain only the solvent.
-
Incubation: The reaction plate is incubated at a controlled temperature to allow the kinase reaction to proceed.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to the control wells. The IC50 values are calculated by fitting the data to a dose-response curve.
Chemoproteomic Profiling in Cell Lysates
This method assesses the binding of a compound to its target kinases in a more physiologically relevant environment.[1][2]
Objective: To identify the protein interaction profile of a test compound in a complex biological sample.
Materials:
-
Cell lines of interest
-
Lysis buffer
-
Test compound
-
"Kinobeads" (an affinity matrix of broad-spectrum kinase inhibitors)[3]
-
Quantitative mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Lysate Preparation: The selected cell lines are cultured and then lysed to release the cellular proteins, including the native kinases.
-
Compound Incubation: The cell lysate is incubated with varying concentrations of the test compound. A DMSO control is also prepared.
-
Affinity Capture: The lysate-compound mixture is then incubated with kinobeads. Kinases that are not bound to the test compound will bind to the beads.
-
Elution and Digestion: The beads are washed to remove non-specifically bound proteins. The bound kinases are then eluted and digested into peptides.
-
Mass Spectrometry: The peptide samples are analyzed by quantitative LC-MS/MS to identify and quantify the kinases that were captured by the beads.
-
Data Analysis: By comparing the amount of each kinase captured in the presence of the test compound to the amount captured in the DMSO control, a dose-dependent binding curve can be generated for each kinase, allowing for the determination of apparent dissociation constants.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway involving the target kinase and the general workflow for a cross-reactivity screening experiment.
Caption: Hypothetical signaling cascade involving Target Kinase A.
Caption: General workflow for an in vitro kinase inhibition assay.
References
A Comprehensive Guide to the Validation of 2-Methylquinoline-6-sulfonamide as a Potential Lead Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-methylquinoline-6-sulfonamide's potential as a lead compound by evaluating the performance of structurally similar quinoline-sulfonamide derivatives and outlining the necessary experimental validation. Due to the limited publicly available data on this compound, this document focuses on the biological activities of related compounds to establish a framework for its validation.
Introduction
The quinoline-sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] this compound is a member of this class, and while specific data on its biological targets and efficacy is scarce, its structural similarity to other active compounds suggests its potential as a starting point for drug discovery.[3] This guide outlines the essential steps and experimental data required to validate this compound as a viable lead compound.
Comparative Analysis of Structurally Related Compounds
To contextualize the potential of this compound, the following tables summarize the biological activities of various quinoline-sulfonamide derivatives. This data provides a benchmark for the expected performance of the target compound.
Table 1: Anticancer Activity of Quinoline-Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not specified | [4][5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not specified | [4][5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not specified | [4][5] |
| Quinoline-based benzenesulfonamide (11c) | MDA-MB-231 (Breast Cancer) | 0.43 ± 0.02 | Not specified | Not specified | [6] |
| Quinoline-based benzenesulfonamide (13b) | MCF-7 (Breast Cancer) | 0.89 ± 0.04 | Not specified | Not specified | [6] |
| Quinoline and sulfonamide molecular hybrid (9n) | RAMOS (Burkitt's Lymphoma) | 2.76 ± 0.79 | Not specified | Not specified | [7] |
| Quinoline and sulfonamide molecular hybrid (9e) | K562 (Chronic Myelogenous Leukemia) | 5.47 ± 1.71 | Not specified | Not specified | [7] |
| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung Cancer) | 223.1 µg/mL | Not specified | Not specified | [8] |
Note: A study on 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide also reported an IC50 of 100 µM against the non-cancer HFF-1 cell line, suggesting a degree of selectivity.[4][5]
Table 2: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives
| Compound/Derivative | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Source |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC25923 | 19.04 × 10⁻⁵ mg/mL | 21 | [9] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Escherichia coli ATCC25922 | 609 × 10⁻⁵ mg/mL | 19 | [9][10] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Candida albicans ATCC10231 | 19.04 × 10⁻⁵ mg/mL | 25 | [9][10] |
| Quinoline-sulfonamide hybrid (QS3) | E. coli | Not specified | 12 | |
| Quinoline-sulfonamide hybrid (QS3) | S. typhi | Not specified | 11 | [11] |
Potential Signaling Pathways and Molecular Targets
Quinoline derivatives have been shown to interact with various signaling pathways implicated in cancer and other diseases. The sulfonamide moiety is known to target enzymes like carbonic anhydrase.[12][13] Potential targets for quinoline-sulfonamides could include protein kinases, enzymes involved in cancer metabolism such as pyruvate kinase M2 (PKM2), and carbonic anhydrase isozymes.[8][14]
Caption: Potential anticancer signaling pathways modulated by quinoline-sulfonamide derivatives.
Experimental Protocols for Lead Compound Validation
The following protocols are essential for the validation of this compound as a lead compound.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Seed cancer cells (e.g., A549, MDA-MB-231) and a non-cancerous control cell line (e.g., HFF-1) in 96-well plates and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
-
Methodology:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
3. Target-Based Enzyme Inhibition Assay (e.g., Kinase or Carbonic Anhydrase Assay)
-
Objective: To determine the inhibitory activity of the compound against a specific molecular target.
-
Methodology (Example: Kinase Assay):
-
Add the purified kinase, a substrate peptide, and varying concentrations of this compound to a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value from the dose-response curve.
-
4. Selectivity Profiling
-
Objective: To assess the compound's selectivity against a panel of related targets (e.g., a kinase panel).
-
Methodology:
-
Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of kinases.
-
For any kinases showing significant inhibition, perform a full dose-response curve to determine the IC50.
-
Compare the IC50 values to determine the selectivity profile.
-
Caption: A generalized workflow for the validation and development of a lead compound.
Conclusion
References
- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 9. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
Comparative Docking Analysis of 2-Methylquinoline Sulfonamides as Enzyme Inhibitors
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of 2-methylquinoline sulfonamide derivatives with various enzymatic targets. This report synthesizes data from multiple studies to provide a comparative overview of their potential as therapeutic agents.
The unique structural scaffold of 2-methylquinoline sulfonamides has positioned them as promising candidates in drug discovery, with demonstrated activity against a range of biological targets. This guide provides a comparative analysis of their performance in molecular docking studies, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel inhibitors. The primary focus of these studies has been on their role as anticancer, antibacterial, and antiviral agents through the inhibition of key enzymes.
Performance Comparison: Binding Affinities and Inhibitory Concentrations
The inhibitory potential of various 2-methylquinoline sulfonamide derivatives has been quantified through binding energy calculations in docking studies and validated by in vitro inhibitory assays. The data below summarizes the performance of selected compounds against several key protein targets.
| Compound Series/Derivative | Target Enzyme | Docking Score (kcal/mol) | Binding Affinity (Kᵢ) | IC₅₀ | Reference |
| Quinoline-based benzenesulfonamides (QBS 13b) | Carbonic Anhydrase IX (hCA IX) | Not specified | 5.5 nM | Not specified | [1][2] |
| Quinoline-based benzenesulfonamides (QBS 11c) | Carbonic Anhydrase IX (hCA IX) | Not specified | 8.4 nM | Not specified | [1][2] |
| Novel Sulfonamide Derivative (Compound 9) | Carbonic Anhydrase II (hCA II) | Not specified | 36.77 ± 8.21 nM | Not specified | [3] |
| Quinoline-Sulfonamide Hybrid (QS-3) | P. aeruginosa Gyrase Modulator (PmbA) | -8.0 | Not specified | Not specified | [4] |
| Pyrimidine-containing Quinoline Derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 | Not specified | Not specified | [5] |
| Quinazoline Sulfonamide (Compound 4d) | Bcl-2 | Not specified | Not specified | 2.5 µM (MCF-7 cells) | [6] |
| Quinazoline Sulfonamide (Compound 4f) | Bcl-2 | Not specified | Not specified | 5.0 µM (MCF-7 cells) | [6] |
Note: The data presented is a selection from various studies to highlight the comparative efficacy of different derivatives. Direct comparison between different studies should be made with caution due to variations in experimental and computational protocols.
Experimental Protocols: Molecular Docking Methodologies
The following sections detail the common steps and specific software parameters used in the molecular docking studies of 2-methylquinoline sulfonamides.
General Docking Workflow
A generalized workflow for the computational analysis of these compounds involves several key stages, from target preparation to the analysis of binding interactions.
Specific Software and Parameters
-
GOLD (Genetic Optimisation for Ligand Docking):
-
Scoring Function: Goldscore was utilized to rank the binding poses based on their fitness.[7]
-
Binding Site Definition: The active site cavity was defined as a region within a 10 Å radius from a reference ligand or specific protein residues.[7][8]
-
Docking Runs: A minimum of three independent docking runs were typically performed for each ligand to ensure the reliability of the predicted binding mode.[7]
-
AutoDock Vina:
-
Software Version: 4.[9]
-
Grid Parameters: A grid box is defined around the active site of the target protein to encompass all potential binding residues.
-
Exhaustiveness: The exhaustiveness of the search was typically set to a default value of 8.[9]
-
Output: The output provides binding affinity scores (in kcal/mol) and the root-mean-square deviation (RMSD) values for different binding modes.[9]
-
-
ArgusLab:
Mechanism of Action: Enzyme Inhibition
The primary mechanism by which quinoline sulfonamides exert their therapeutic effect is through the competitive inhibition of key enzymes. The sulfonamide moiety often plays a crucial role in coordinating with metal ions in the active site (e.g., Zn²⁺ in carbonic anhydrases) or forming critical hydrogen bonds that displace essential molecules, thereby blocking the enzyme's catalytic activity.
For instance, in the inhibition of carbonic anhydrases, the sulfonamide group coordinates with the zinc ion in the active site, mimicking the binding of the natural substrate (bicarbonate).[11] This strong interaction prevents the enzyme from carrying out its physiological function. Similarly, in targeting bacterial gyrase or viral reverse transcriptase, these compounds bind to allosteric or active sites, inducing conformational changes that inactivate the enzyme.[4][5]
The continued exploration of 2-methylquinoline sulfonamides through computational docking and experimental validation holds significant promise for the development of targeted and effective therapies for a multitude of diseases. The data and methodologies presented in this guide offer a foundational understanding for researchers to build upon in their quest for novel therapeutic agents.
References
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study [mdpi.com]
- 7. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. mdpi.com [mdpi.com]
Benchmarking 2-Methylquinoline-6-Sulfonamide Against Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of the quinoline-sulfonamide class of compounds, with a focus on benchmarking against established antibiotics. Due to the limited publicly available data on the specific antimicrobial activity of 2-methylquinoline-6-sulfonamide, this guide utilizes data from a closely related and recently studied quinoline-sulfonamide hybrid, designated QS-3, to provide a relevant performance comparison. The data is presented alongside that of two widely used antibiotics, ciprofloxacin (a fluoroquinolone) and sulfamethoxazole (a sulfonamide), to offer a clear perspective on its potential efficacy.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the quinoline-sulfonamide hybrid QS-3, ciprofloxacin, and sulfamethoxazole against several key bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of antibiotic effectiveness. Lower MIC values indicate greater potency.
| Antimicrobial Agent | Target Organism | MIC (µg/mL) |
| Quinoline-Sulfonamide Hybrid (QS-3) | Pseudomonas aeruginosa | 64[1] |
| Escherichia coli | 128[1] | |
| Enterococcus faecalis | 128[1] | |
| Ciprofloxacin | Pseudomonas aeruginosa (ATCC 27853) | 0.25 - 1[2] |
| Escherichia coli (ATCC 25922) | 0.004 - 0.015[3][4] | |
| Enterococcus faecalis (ATCC 29212) | 0.25 - 2 | |
| Sulfamethoxazole | Pseudomonas aeruginosa | >1000[5][6] |
| Escherichia coli (ATCC 25922) | 4.75 - 76 (in combination with trimethoprim)[7] | |
| Enterococcus faecalis | Resistant (MICs generally high)[8][9] |
Note: The MIC values for the quinoline-sulfonamide hybrid QS-3 are from a specific study and may not be representative of all compounds in this class. The MIC values for ciprofloxacin and sulfamethoxazole are typical ranges observed for the specified ATCC quality control strains. It is important to note that P. aeruginosa is intrinsically resistant to sulfamethoxazole.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial experiment in antimicrobial susceptibility testing. The following is a detailed methodology based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.
1. Preparation of Antimicrobial Agent Stock Solutions:
-
Accurately weigh and dissolve the antimicrobial agents (this compound derivatives, ciprofloxacin, sulfamethoxazole) in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution.
-
Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
2. Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Perform a serial two-fold dilution of each antimicrobial agent across the wells of the plate to achieve a range of final concentrations.
3. Preparation of Bacterial Inoculum:
-
Culture the bacterial strains (P. aeruginosa, E. coli, E. faecalis) on appropriate agar plates overnight at 35-37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizations: Signaling Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
The following diagrams illustrate the targeted signaling pathways for quinolone and sulfonamide antibiotics.
References
- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 4. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
In Vivo Efficacy of 2-Methylquinoline-6-Sulfonamide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of 2-methylquinoline-6-sulfonamide efficacy is not extensively documented in publicly available literature, the broader class of quinoline-sulfonamide hybrids has demonstrated significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the in vivo efficacy of representative quinoline-sulfonamide derivatives in these key therapeutic areas, offering supporting experimental data and detailed protocols to inform future research and development. The insights are drawn from studies on structurally related compounds to extrapolate the potential applications and performance of this compound.
I. Potential Anticancer Efficacy
Quinoline-sulfonamide derivatives have emerged as a promising class of anticancer agents, often targeting critical signaling pathways involved in tumor growth and proliferation.
Comparative Efficacy of Quinoline-Sulfonamide Derivatives in Oncology
| Compound/Alternative | Cancer Model | Dosage | Efficacy | Reference |
| Quinoline-8-sulfonamide Derivative (Compound 9a) | A549 Lung Cancer Cells (in vitro) | 200 µg/mL | ~50% reduction in intracellular pyruvate levels | [1] |
| 8-Hydroxyquinoline-5-sulfonamide Derivative (Compound 3c) | C-32, MDA-MB-231, A549 Cancer Cells (in vitro) | Not specified | Efficacy comparable to Cisplatin/Doxorubicin | [2][3][4] |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | Human promyelocytic leukemia HL-60 cells (in vitro) | IC50 of 64nM | Potent mTOR inhibitor, disrupts PI3K-Akt-mTOR signaling | |
| Cisplatin (Standard of Care) | Various solid tumors | Varies | Standard chemotherapeutic agent | [2][3][4] |
| Doxorubicin (Standard of Care) | Various cancers | Varies | Standard chemotherapeutic agent | [2][3][4] |
Note: The data for quinoline-sulfonamide derivatives is primarily from in vitro studies, highlighting their potential. Further in vivo studies are required to establish their efficacy in animal models.
Experimental Protocol: Xenograft Tumor Model
A standard experimental workflow for evaluating the in vivo anticancer efficacy of a test compound using a xenograft mouse model is outlined below.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured under standard conditions.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound (e.g., a quinoline-sulfonamide derivative) is administered at a predetermined dose and schedule. A standard-of-care drug (e.g., cisplatin) is used as a positive control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Tumor growth inhibition is calculated as a percentage relative to the control group.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many quinoline-based anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.
II. Potential Antimicrobial Efficacy
The combination of quinoline and sulfonamide moieties has yielded hybrid compounds with promising antibacterial activity, offering a potential strategy to combat antibiotic resistance.
Comparative Efficacy of Quinoline-Sulfonamide Derivatives in Microbiology
| Compound/Alternative | Bacterial Strain | In Vivo Model | Dosage | Efficacy (CFU Reduction) | Reference |
| Quinoline-Sulfonamide Hybrid (QS-3) | P. aeruginosa | Not specified | MIC of 64 µg/mL (in vitro) | Synergistic with Ciprofloxacin | [5] |
| Quinoline Derivative (Compound 6) | C. difficile | Mouse CDI model | Not specified | 14-fold decrease in fecal CFU vs. control | [6] |
| Ciprofloxacin (Standard of Care) | P. aeruginosa | Varies | Varies | Standard antibiotic | [5] |
| Vancomycin (Standard of Care) | C. difficile | Mouse CDI model | MIC of 0.5 µg/mL (in vitro) | Standard antibiotic | [6] |
Experimental Protocol: Mouse Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.
Methodology:
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacteria is prepared.
-
Infection: Mice are rendered neutropenic (optional, depending on the model) and then infected via intramuscular injection into the thigh.
-
Treatment: At a specified time post-infection, the test compound and controls (vehicle and a standard antibiotic) are administered.
-
Sample Collection: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.
-
Bacterial Load Quantification: The homogenate is serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy Determination: The reduction in bacterial load (log10 CFU) in the treated groups is compared to the control group.
Signaling Pathway: Inhibition of Dihydropteroate Synthase
The sulfonamide moiety is a well-established inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition leads to a bacteriostatic effect.
III. Potential Anti-inflammatory Efficacy
Quinoline-sulfonamide derivatives have also been investigated for their anti-inflammatory properties, with some demonstrating notable efficacy in preclinical models of inflammation.
Comparative Efficacy of Sulfonamide Derivatives in Inflammation
| Compound/Alternative | Inflammation Model | Dosage | Efficacy (% Inhibition of Edema) | Reference |
| Quinoxaline-Sulfonamide Derivatives | Carrageenan-induced rat paw edema | 25 mg/kg | 1.17 - 4.04% | [7] |
| Benzenesulfonamide Derivatives | Carrageenan-induced rat paw edema | 200 mg/kg | 72.08 - 99.69% | [8] |
| Quinolinic Acid | Carrageenan-induced rat paw edema | 300 mg/kg | Up to 80% | [9] |
| Diclofenac Sodium (Standard of Care) | Carrageenan-induced rat paw edema | 10 mg/kg | 15.15% | [7] |
| Indomethacin (Standard of Care) | Carrageenan-induced rat paw edema | 10 mg/kg | 57.66% | [8] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period, a subplantar injection of carrageenan solution is administered into the right hind paw of the rats.
-
Paw Volume Measurement: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.
-
Efficacy Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The anti-inflammatory effects of quinolinic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoline and Isoquinoline Sulfonamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline and isoquinoline sulfonamides, focusing on their synthesis, physicochemical properties, and biological activities. The information is supported by experimental data to aid in the evaluation of these scaffolds for therapeutic development.
Introduction
Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom within the pyridine ring; in quinoline, it is at position 1, while in isoquinoline, it is at position 2.[1][2] This seemingly minor structural variance can significantly influence the physicochemical properties and biological activities of their respective sulfonamide derivatives. Both quinoline and isoquinoline sulfonamides have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects. This guide aims to provide a comparative analysis of these two important classes of compounds to inform future drug discovery and development efforts.
Physicochemical Properties
The position of the nitrogen atom in the quinoline and isoquinoline ring systems affects their electronic distribution and, consequently, their physical and chemical properties. Isoquinoline is generally considered to be more basic than quinoline.[1] This difference in basicity can influence the pharmacokinetic properties of their sulfonamide derivatives, such as solubility, membrane permeability, and protein binding.
A study on the physicochemical properties of molecular hybrids of quinoline sulfonamides revealed that parameters such as molecular weight, lipophilicity (iLogP), and the number of hydrogen bond donors and acceptors can be modulated through structural modifications.[3] For instance, in a series of synthesized quinoline sulfonamide molecular hybrids, the iLogP values ranged from 2.6 to 3.42, and the polar surface area (TPSA) values were between 58.65 and 88.11 Ų.[3] While direct comparative studies on the physicochemical properties of a series of quinoline versus isoquinoline sulfonamides are limited, the inherent difference in the core scaffold's basicity and dipole moment suggests that isoquinoline sulfonamides may exhibit different solubility and lipophilicity profiles compared to their quinoline counterparts.
Synthesis of Quinoline and Isoquinoline Sulfonamides
The synthesis of both quinoline and isoquinoline sulfonamides generally involves the reaction of a corresponding quinolinyl or isoquinolinyl sulfonyl chloride with a primary or secondary amine. The key starting materials, the sulfonyl chlorides, can be prepared by chlorosulfonation of the parent quinoline or isoquinoline ring.
A general synthetic scheme for quinoline sulfonamides involves the condensation of a substituted 4,7-dichloroquinoline with a diamine, followed by reaction with a substituted benzene sulfonyl chloride.[4] For example, N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine can be reacted with various substituted benzene sulfonyl chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF).[4]
dot
Caption: General synthesis of quinoline sulfonamides.
Similarly, the synthesis of isoquinoline sulfonamides can be achieved by reacting an isoquinoline sulfonyl chloride with an appropriate amine. The preparation of novel quinoline and isoquinoline sulfonyl chlorides has been reported, enabling the synthesis of a diverse array of their corresponding sulfonamides.
Comparative Biological Activity
While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the distinct biological profiles of quinoline and isoquinoline sulfonamides.
Anticancer Activity
Quinoline sulfonamides have been extensively investigated as potential anticancer agents. Several studies have reported their efficacy against a range of cancer cell lines. For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives demonstrated significant in vitro antiproliferative activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines.[5] One of the most active compounds, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, exhibited IC50 values comparable to those of cisplatin and doxorubicin.[5] Another study on quinoline-based sulfonamides as carbonic anhydrase IX inhibitors showed potent anti-proliferative action against MDA-MB-231 and MCF-7 breast cancer cell lines, with some derivatives exhibiting sub-micromolar IC50 values.[6]
Information on the anticancer activity of isoquinoline sulfonamides is less abundant in the readily available literature compared to their quinoline counterparts. However, the isoquinoline scaffold itself is present in numerous natural products with potent anticancer properties.
Table 1: Anticancer Activity of Representative Quinoline Sulfonamides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (melanoma) | 1.2 ± 0.1 | [5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (breast) | 1.5 ± 0.1 | [5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (lung) | 1.8 ± 0.2 | [5] |
| Quinoline Sulfonamide Derivative 11c | MCF-7 (breast) | 0.43 ± 0.02 | [6] |
| Quinoline Sulfonamide Derivative 13b | MDA-MB-231 (breast) | 2.24 ± 0.1 | [6] |
| Quinoline-8-sulfonamide derivative 9a | A549 (lung) | 223.1 | [7] |
dot
Caption: Inhibition of PKM2 by quinoline sulfonamides.
Antibacterial Activity
Both quinoline and isoquinoline moieties are found in compounds with significant antibacterial properties. The well-known quinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV.[4] Hybrid compounds combining the quinoline and sulfonamide pharmacophores have been synthesized and evaluated for their antibacterial activity. In one study, a series of quinoline-sulfonamide hybrids were synthesized, with the most effective compound exhibiting a minimum inhibitory concentration (MIC) of 64 µg/mL against Pseudomonas aeruginosa.[4]
Recent research has also highlighted the potential of isoquinoline sulfonamides as a novel class of antibiotics. A study identified an isoquinoline sulfonamide that demonstrated potent activity against clinically relevant Gram-negative bacteria, including E. coli and K. pneumoniae.
Table 2: Antibacterial Activity of Representative Quinoline and Isoquinoline Sulfonamides
| Compound Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline Sulfonamide | QS-3 | P. aeruginosa | 64 | [4] |
| Quinoline Sulfonamide | QS-3 | E. faecalis | 128 | [4] |
| Quinoline Sulfonamide | QS-3 | E. coli | 128 | [4] |
| Quinoline-based sulfonamide | Compound 3l | E. coli | 7.812 | [8] |
| Quinoline-based sulfonamide | Compound 3l | C. albicans | 31.125 | [8] |
Experimental Protocols
Synthesis of 8-Hydroxyquinoline-5-sulfonamides
A suspension of 8-hydroxyquinoline-5-sulfonyl chloride (5 mmol) in anhydrous acetonitrile (15 mL) is treated with the appropriate amine (20 mmol). The resulting mixture is stirred at room temperature for 24 hours. The mixture is then poured into water (100 mL) and extracted with chloroform (3 x 20 mL). The combined organic extracts are dried over anhydrous sodium sulfate. After evaporation of the solvent under vacuum, the crude product is purified by recrystallization from methanol.[5]
In Vitro Anticancer Activity (MTT Assay)
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]
dot
Caption: Workflow for the MTT cell viability assay.
In Vitro Antibacterial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]
Conclusion
Both quinoline and isoquinoline sulfonamides represent promising scaffolds for the development of novel therapeutic agents. The available data suggests that quinoline sulfonamides have been more extensively explored for their anticancer properties, with several derivatives demonstrating potent activity against various cancer cell lines. On the other hand, recent findings highlight the potential of isoquinoline sulfonamides as a new class of antibacterial agents with activity against drug-resistant bacteria.
The key structural difference, the position of the nitrogen atom, likely plays a crucial role in defining the distinct biological activity profiles of these two classes of compounds. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to rationally design more potent and selective inhibitors for specific therapeutic targets. This guide provides a foundational overview to assist researchers in navigating the existing landscape of quinoline and isoquinoline sulfonamides and to inspire future investigations in this exciting area of medicinal chemistry.
References
- 1. differencebetween.com [differencebetween.com]
- 2. pediaa.com [pediaa.com]
- 3. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylquinoline-6-sulfonamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling compounds like 2-methylquinoline-6-sulfonamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure this compound is managed safely and in accordance with regulatory standards.
The disposal of any chemical, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1][2][3] These regulations mandate that chemical waste cannot be discarded in regular trash or flushed down the sewer system.[2] Instead, most chemical waste must be disposed of through an institution's Environmental Health and Safety (EHS) program.[2]
Hazard Profile and Classification
| Hazard Classification | Potential Effects |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[4] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[4] |
| Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
-
Closed-toe shoes.
Step 2: Waste Collection and Labeling
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure screw-top cap.
-
Labeling : As soon as the first of the waste is added, label the container clearly. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][5]
-
The approximate quantity of the waste.
-
The date of waste generation.[2]
-
The name and contact information of the principal investigator or responsible person.[2]
-
The laboratory location (building and room number).[2]
-
Segregation : Store the waste container in a designated satellite accumulation area within the laboratory.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[7]
Step 3: Managing Empty Containers
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent that can dissolve the compound.[5][8]
-
Rinsate Collection : Collect the solvent rinsate in a designated hazardous waste container, as it is now contaminated.[5][8]
-
Container Disposal : Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the original label.[8] However, confirm this procedure with your institution's EHS department.
Step 4: Arranging for Disposal
-
Contact EHS : Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program for pickup.[2]
-
Documentation : Complete any required hazardous waste disposal forms provided by your EHS department. This typically involves listing the chemical name and quantity.[2]
-
Storage Pending Pickup : Keep the sealed and labeled waste container in the designated satellite accumulation area until it is collected by EHS personnel. Do not allow the accumulated hazardous waste to exceed 55 gallons.[6]
Step 5: Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material to clean it up. The absorbent material must then be collected and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. cpachem.com [cpachem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
